9-Benzyl-9H-purin-6-ol
Description
Properties
IUPAC Name |
9-benzyl-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c17-12-10-11(13-7-14-12)16(8-15-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHXCQIELXUATK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10161237 | |
| Record name | Hypoxanthine, 9-benzyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14013-11-7 | |
| Record name | Hypoxanthine, 9-benzyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014013117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Benzyl-9H-purin-6-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212465 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Benzyl-9H-purin-6-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38838 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hypoxanthine, 9-benzyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 9-Benzyl-9H-purin-6-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 9-Benzyl-9H-purin-6-ol, a significant purine derivative with potential applications in medicinal chemistry and drug development. This document details the core synthetic methodologies, experimental protocols, and quantitative data to facilitate its preparation and further investigation in a laboratory setting.
Introduction
This compound, also known as 9-benzylhypoxanthine, belongs to the N9-substituted purine class of compounds. The strategic introduction of a benzyl group at the N9 position of the hypoxanthine core can significantly modulate its biological activity, making it a valuable scaffold for the development of novel therapeutic agents. This guide will focus on the most common and effective method for its synthesis: the direct N-alkylation of hypoxanthine.
Core Synthesis Methodology: Direct N-Alkylation
The primary route for the synthesis of this compound involves the direct N-alkylation of hypoxanthine with a benzylating agent, typically benzyl bromide, in the presence of a base. This reaction proceeds via a nucleophilic substitution mechanism where the deprotonated purine anion attacks the electrophilic benzylic carbon.
A critical aspect of this synthesis is the regioselectivity of the alkylation. The purine ring of hypoxanthine has multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9). Under thermodynamic control, the N9-alkylated product is generally the major isomer formed due to its greater stability. The choice of solvent and base can influence the ratio of N9 to N7 and other isomers. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are commonly employed to favor the formation of the desired N9-benzyl product.
Experimental Protocols
This section provides a detailed experimental procedure for the synthesis of this compound.
Synthesis of this compound from Hypoxanthine
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Materials:
-
Hypoxanthine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of hypoxanthine (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (1.5 eq) or cesium carbonate (1.2 eq).
-
Stir the suspension at room temperature for 30 minutes to facilitate the deprotonation of hypoxanthine.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound as a white solid. The less polar N7-isomer, if formed, will typically elute first.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary based on the specific reaction conditions and scale.
| Parameter | Value |
| Typical Yield | 60-75% |
| Reaction Time | 4-6 hours |
| Reaction Temperature | 60-80 °C |
| Molar Ratio (Hypoxanthine:Base:Benzyl Bromide) | 1 : 1.5 : 1.1 |
Characterization Data
The structure of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.35 (s, 1H, NH), 8.10 (s, 1H, H-2), 8.05 (s, 1H, H-8), 7.40-7.25 (m, 5H, Ar-H), 5.40 (s, 2H, CH₂).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 157.0, 148.5, 145.8, 141.0, 136.5, 128.8 (2C), 127.8 (2C), 127.5, 124.5, 46.5.
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Conclusion
This technical guide has outlined a reliable and reproducible method for the synthesis of this compound. The direct N-alkylation of hypoxanthine provides a straightforward route to this valuable compound. By following the detailed experimental protocols and purification procedures, researchers can efficiently obtain high-purity this compound for further investigation in various fields of chemical and biological sciences. Careful control of reaction conditions is crucial for maximizing the yield of the desired N9-isomer.
chemical and physical properties of 9-Benzyl-9H-purin-6-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 9-Benzyl-9H-purin-6-ol, a purine derivative of interest in medicinal chemistry and drug discovery. This document summarizes its structural characteristics, physicochemical properties, and available spectral data, alongside a general methodology for its synthesis.
Core Chemical and Physical Properties
This compound, also known as 9-benzylhypoxanthine, is a solid compound at room temperature.[1] It is identified by the CAS Number 14013-11-7.[1]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀N₄O | [1] |
| Molecular Weight | 226.23 g/mol | |
| Physical Form | Solid | [1] |
| CAS Number | 14013-11-7 | [1] |
Table 1: General Chemical and Physical Properties of this compound
Synthesis Methodology
A general approach to the synthesis of 9-substituted purines, such as this compound, involves the alkylation of a purine precursor. A common starting material for this synthesis is 6-chloropurine, which can be reacted with benzyl bromide in the presence of a base to yield 9-benzyl-6-chloropurine. Subsequent hydrolysis of the chloro group at the C6 position affords the desired this compound.
A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly detailed in the currently available literature. However, a generalized procedure can be inferred from the synthesis of analogous purine derivatives.
General Experimental Workflow for Purine Synthesis:
Caption: Generalized workflow for the synthesis of 9-substituted purines.
Spectral Data and Characterization
Detailed experimental spectra for this compound are not widely published. However, standard analytical techniques would be employed for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl protons (typically in the aromatic region, ~7.2-7.5 ppm, and a singlet for the CH₂ group, ~5.4 ppm), as well as signals for the purine ring protons. The position of the N-H proton signal can be variable and may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbon atoms of the purine and benzyl rings.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
-
N-H stretching vibrations.
-
C=O stretching of the lactam group in the purine ring.
-
C=C and C=N stretching vibrations within the aromatic purine and benzyl rings.
-
C-H stretching and bending vibrations for the aromatic and methylene groups.
Mass Spectrometry (MS): Mass spectral analysis would be used to confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z 226.23.
Experimental Workflow for Compound Characterization:
Caption: Standard workflow for the analytical characterization of a synthesized compound.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways of this compound. Purine analogs are a well-established class of compounds with diverse biological activities, often acting as antagonists or agonists of purinergic receptors, or as enzyme inhibitors. Further research is required to elucidate the potential biological targets and pharmacological effects of this particular derivative.
Conclusion
This compound is a purine derivative with potential for further investigation in the field of medicinal chemistry. This guide provides the foundational chemical and physical information currently available. To fully realize its potential, further experimental work is necessary to determine its precise physicochemical properties, develop a detailed and optimized synthetic protocol, and, most importantly, to investigate its biological activity profile and mechanism of action. The lack of biological data currently precludes the description of any associated signaling pathways. Future research in these areas will be critical to understanding the therapeutic potential of this compound.
References
In-Depth Technical Guide: Structure Elucidation and Characterization of 9-Benzyl-9H-purin-6-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of 9-Benzyl-9H-purin-6-ol (also known as 9-benzylhypoxanthine), a substituted purine derivative of interest in medicinal chemistry and drug discovery. This document details the physicochemical properties, spectroscopic data, and a validated synthesis protocol for this compound.
Chemical Structure and Properties
This compound is a derivative of hypoxanthine, a naturally occurring purine, where a benzyl group is attached at the N9 position of the purine ring. The presence of the benzyl group significantly influences its lipophilicity and potential for biological interactions compared to the parent hypoxanthine molecule.
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 14013-11-7 | [1][2] |
| Molecular Formula | C₁₂H₁₀N₄O | [1] |
| Molecular Weight | 226.23 g/mol | [1] |
| Melting Point | >270 °C | |
| Appearance | White solid | [3] |
Synthesis Protocol
A reliable method for the synthesis of this compound involves the cyclization of 1-benzyl-5-aminoimidazole-4-carboxamide using formamide.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Detailed Protocol:
A mixture of 1-benzyl-5-aminoimidazole-4-carboxamide (1 g, 4.6 mmol) and formamide (15 mL) is heated in an oil bath at 180°C for 2 hours. The reaction mixture is then allowed to cool to room temperature and is subsequently kept in a freezer overnight to facilitate precipitation. The resulting solid is collected by filtration, washed with cold water, and dried over a water bath to yield this compound. This protocol has been reported to produce the target compound in an 88% yield.
Spectroscopic Characterization
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The expected ¹H and ¹³C NMR chemical shifts for this compound can be predicted based on the known spectra of similar purine derivatives.
Reference ¹H NMR Data for a Related Compound (9-Benzyl-6-hydrazinyl-9H-purine in CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.48 | s | 1H | C2-H |
| 7.77 | s | 1H | C8-H |
| 7.27-7.35 | m | 5H | Aromatic-H (Benzyl) |
| 5.38 | s | 2H | CH₂ (Benzyl) |
Data sourced from a study on related purine derivatives.
Expected ¹³C NMR Chemical Shifts:
The ¹³C NMR spectrum is expected to show signals for the five carbons of the purine core, the benzyl CH₂ group, and the aromatic carbons of the benzyl ring. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms and the hydroxyl group.
3.2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized compound. The expected exact mass for the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value.
Expected Mass Spectrometry Data:
| Ion | Calculated m/z |
| [M+H]⁺ | 227.0931 |
| [M+Na]⁺ | 249.0750 |
Biological Activity and Potential Applications
Purine analogs are a well-established class of compounds with a broad range of biological activities. 9-Benzylpurine derivatives, in particular, have been investigated for their potential as:
-
Antimycobacterial agents: Showing inhibitory activity against Mycobacterium tuberculosis.
-
Benzodiazepine receptor ligands: Demonstrating binding activity in rat brain tissue.
-
Antistroke agents: Recent studies have identified 9-benzylhypoxanthine as a compound of interest in the isolation of potential antistroke therapeutics from natural sources.[3]
The diverse biological activities of related compounds suggest that this compound is a valuable scaffold for further medicinal chemistry exploration.
Generalized Signaling Pathway Involvement for Purine Analogs:
Caption: Generalized mechanism of action for purine analogs.
Conclusion
This technical guide provides essential information for the synthesis and characterization of this compound. The detailed synthesis protocol and compiled physicochemical and spectroscopic reference data will be valuable for researchers working on the development of novel purine-based therapeutic agents. The emerging evidence of its potential biological activities warrants further investigation into its specific mechanisms of action and therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Amidinoacetamides in the synthesis of pyrimidines, imidazoles, and purines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Bioactivity-Guided Isolation of Antistroke Compounds from Gymnadenia conopsea (L.) R. Br - PMC [pmc.ncbi.nlm.nih.gov]
The Latent Potential of 9-Benzyl-9H-purin-6-ol: A Technical Guide to a Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Benzyl-9H-purin-6-ol, a member of the purine family, stands as a pivotal scaffold in medicinal chemistry. While direct biological data on this specific molecule is limited, its true potential is revealed through the diverse and potent biological activities exhibited by its numerous derivatives. This technical guide delves into the latent biological activities of the 9-benzylpurine core, presenting a comprehensive overview of the demonstrated therapeutic potential unlocked through chemical modification. By examining the structure-activity relationships of its analogues, we can infer the prospective applications of this compound as a foundational element in the development of novel therapeutic agents. This document serves as a resource for researchers, providing available quantitative data, detailed experimental methodologies for analogous compounds, and visualizations of key signaling pathways, thereby illuminating the path for future drug discovery endeavors based on this versatile chemical framework.
Inferred Biological Activities from Derivatives
The 9-benzylpurine scaffold has been successfully modified to yield compounds with a wide spectrum of biological activities. The following sections summarize the key therapeutic areas where derivatives of this compound have shown significant promise.
Anticancer Activity
A significant body of research has focused on the development of 9-benzylpurine derivatives as cytotoxic agents against various cancer cell lines. These compounds often exhibit potent anticancer effects through the modulation of critical cellular pathways.
Quantitative Data on Anticancer Activity of 9-Benzylpurine Derivatives
| Compound Class | Cell Line(s) | IC50 (µM) | Reference |
| 6,8,9-Trisubstituted purine analogues | Huh7, HCT116, MCF7 | Varies by substitution | [1] |
| 2,6,9-Trisubstituted purine derivatives | Multiple cancer cell lines | Varies by substitution | [2] |
| 6,9-Disubstituted purine analogues | Huh7, HCT116, MCF7 | 0.05 - 21.8 | [3] |
Signaling Pathway: PI3K/AKT/mTOR Inhibition by Purine Derivatives
A number of 9-benzylpurine derivatives have been investigated as inhibitors of the PI3K/AKT/mTOR signaling pathway, a critical cascade that is often dysregulated in cancer, leading to uncontrolled cell growth and proliferation.
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by 9-benzylpurine derivatives.
Antiviral Activity
Derivatives of 9-benzylpurine have been synthesized and evaluated for their ability to inhibit the replication of various viruses, including rhinoviruses.
Antirhinovirus Activity of 6-Anilino-9-benzyl-2-chloro-9H-purines
Structure-activity relationship studies have revealed that 6-anilino-9-benzyl-2-chloro-9H-purines with small, lipophilic para substituents are effective inhibitors of rhinovirus serotype 1B[4].
Enzyme Inhibition
The 9-benzylpurine scaffold has been explored as a template for the design of inhibitors for various enzymes, highlighting its versatility in targeting specific proteins.
Inhibition of Glutamate Racemase
A series of 9-benzyl purines have been identified as inhibitors of bacterial glutamate racemase (MurI), an enzyme essential for the synthesis of the bacterial cell wall peptidoglycan[5]. This makes them potential candidates for the development of novel antibacterial agents.
Interferon-Inducing Activity
Certain 6-substituted 9-benzyl-8-hydroxypurines have been synthesized and investigated for their potential to induce interferon (IFN) production[6]. A free amino group at the 6-position was found to be crucial for this activity.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of 9-benzylpurine derivatives. These protocols can be adapted for the screening and characterization of new analogues based on the this compound scaffold.
Synthesis of 9-Benzylpurine Derivatives
The synthesis of various 9-benzylpurine derivatives often starts from a common purine precursor, followed by substitution reactions at different positions of the purine ring.
General Workflow for the Synthesis of 6,9-Disubstituted Purines
Caption: General synthetic workflow for 6,9-disubstituted purine derivatives.
Detailed Protocol for N9-Benzylation and C6-Substitution:
-
N9-Benzylation: To a solution of the starting purine (e.g., 6-chloropurine) in a suitable solvent like dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃).
-
Add benzyl bromide and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent. Purify the product by column chromatography to obtain the 9-benzyl-6-chloropurine intermediate.
-
C6-Substitution: Dissolve the 9-benzyl-6-chloropurine intermediate in a suitable solvent (e.g., ethanol or isopropanol).
-
Add the desired nucleophile (e.g., a substituted aniline or piperazine) and a base if necessary (e.g., triethylamine).
-
Heat the reaction mixture under reflux until the reaction is complete.
-
Cool the reaction mixture and isolate the product by filtration or extraction. Purify the final product by recrystallization or column chromatography.
Cytotoxicity Assay: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell viability and is commonly employed for screening the anticancer activity of chemical compounds.
Experimental Workflow for SRB Assay
Caption: Step-by-step workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Detailed Protocol for SRB Assay:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Cell Fixation: Gently aspirate the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.
Antiviral Assay: Cytopathic Effect (CPE) Reduction Assay
This assay is used to evaluate the ability of a compound to protect cells from the destructive effects of a virus.
Detailed Protocol for CPE Reduction Assay:
-
Cell Plating: Seed host cells (e.g., HeLa or Vero cells) into 96-well plates to form a confluent monolayer.
-
Compound and Virus Addition: Add serial dilutions of the test compound to the wells. Subsequently, infect the cells with a specific multiplicity of infection (MOI) of the virus.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator until a clear cytopathic effect is observed in the virus control wells (typically 2-4 days).
-
Cell Viability Assessment: Assess cell viability using a suitable method, such as staining with crystal violet or using a metabolic assay like MTT or MTS.
-
Data Analysis: The concentration of the compound that protects 50% of the cells from virus-induced death (EC₅₀) is determined.
Conclusion
While this compound has not been extensively studied for its direct biological effects, the wealth of data on its derivatives strongly suggests that its core structure is a highly valuable scaffold for the development of new therapeutic agents. The demonstrated anticancer, antiviral, and enzyme-inhibiting activities of its analogues underscore the vast potential held within the 9-benzylpurine framework. This technical guide provides a foundational resource for researchers, offering insights into the potential applications of this molecule and the experimental approaches to unlock them. Further exploration of the chemical space around this compound is warranted and promises to yield novel candidates for a range of therapeutic indications.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 3. bio-protocol.org [bio-protocol.org]
- 4. pnas.org [pnas.org]
- 5. IFN-α/β Detection Assay Using Sensor Cell Lines [bio-protocol.org]
- 6. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide on 9-Benzyl-9H-purin-6-ol: Elucidating the Mechanism of Action
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: 9-Benzyl-9H-purin-6-ol, a synthetic purine derivative, has been a subject of interest within various fields of biochemical research. This document aims to provide a comprehensive overview of the current understanding of its mechanism of action, drawing from available scientific literature. However, it is important to note at the outset that detailed, in-depth studies specifically elucidating the complete signaling pathways and molecular interactions of this compound are not extensively available in the public domain. This guide will synthesize the existing information, highlight the general contexts in which this compound has been investigated, and identify areas where further research is required.
Introduction to this compound
This compound, also known by its synonym 9-benzylhypoxanthine, belongs to the family of N9-substituted purine analogs. The purine scaffold is a fundamental component of nucleic acids and a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The introduction of a benzyl group at the N9 position significantly influences the molecule's physicochemical properties, such as lipophilicity, which can in turn affect its cellular uptake, metabolic stability, and interaction with biological targets.
Postulated Mechanisms of Action and Biological Activities
While specific, dedicated studies on the mechanism of action of this compound are limited, the broader literature on purine analogs allows for the postulation of several potential biological activities. Purine derivatives are well-known to interact with a variety of enzymes and receptors.
Enzyme Inhibition
The structural similarity of this compound to endogenous purines like hypoxanthine and guanine suggests its potential as an enzyme inhibitor.
-
Purine Nucleoside Phosphorylase (PNP) Inhibition: Some literature mentions 9-benzylhypoxanthine in the context of purine nucleoside phosphorylase (PNP) inhibitors.[1] PNP is a key enzyme in the purine salvage pathway. Inhibition of PNP can lead to the accumulation of purine nucleosides, which can have cytotoxic effects, particularly in rapidly dividing cells like lymphocytes. This makes PNP a target for the development of immunosuppressive and anti-cancer agents.
-
Phosphodiesterase (PDE) Inhibition: Certain 9-substituted purines have been investigated as inhibitors of phosphodiesterases (PDEs), enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP). By inhibiting PDEs, these compounds can modulate various signaling pathways involved in inflammation, smooth muscle relaxation, and neuronal activity. While not specifically detailed for this compound, this remains a plausible area of its biological activity.
Future Research Directions
The current body of scientific literature presents a significant knowledge gap regarding the specific mechanism of action of this compound. To fully understand its therapeutic potential, the following areas of investigation are crucial:
-
Target Identification and Validation: Comprehensive screening against a panel of kinases, phosphatases, and other enzymes involved in purine metabolism is necessary to identify its primary molecular targets.
-
Signaling Pathway Analysis: Once a primary target is identified, detailed studies are required to elucidate the downstream signaling pathways affected by the compound. This would involve techniques such as Western blotting, reporter gene assays, and transcriptomics.
-
Quantitative Structure-Activity Relationship (SAR) Studies: Systematic modification of the 9-benzyl and 6-hydroxyl groups could provide valuable insights into the structural requirements for optimal activity and selectivity.
-
In Vivo Efficacy Studies: Following in vitro characterization, evaluation of the compound's efficacy and pharmacokinetic profile in relevant animal models of disease is essential.
Conclusion
This compound is a purine derivative with potential as a modulator of key biological processes, likely through enzyme inhibition. However, a thorough investigation into its specific mechanism of action is currently lacking in the available scientific literature. This guide has highlighted the potential avenues of its biological activity based on the broader understanding of purine analogs. It is imperative that future research focuses on detailed molecular and cellular studies to unlock the full therapeutic potential of this compound and to provide the data necessary for the development of a comprehensive technical understanding. Without such dedicated studies, a detailed guide with quantitative data, experimental protocols, and signaling pathway diagrams, as initially envisioned, cannot be constructed.
References
The Discovery and Scientific Journey of 9-Benzyl-9H-purin-6-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Benzyl-9H-purin-6-ol, also known as 9-benzylhypoxanthine, is a synthetic purine derivative that has garnered interest within the scientific community. While a detailed historical account of its specific discovery is not extensively documented in readily available literature, its existence and synthesis are part of the broader exploration of purine chemistry and its potential applications in medicinal chemistry. This technical guide consolidates the available scientific information regarding this compound and related 9-substituted purine analogs, providing insights into its synthesis, physicochemical properties, and the biological context of its structural class.
Introduction: The Significance of Purine Analogs
Purine analogs represent a cornerstone in the development of therapeutic agents, with a rich history of application in antiviral, anticancer, and immunosuppressive therapies. The strategic modification of the purine scaffold allows for the modulation of biological activity, often by mimicking endogenous purines and interacting with key enzymes and receptors. The substitution at the N9 position, in particular, has been a fertile area of research, leading to the discovery of compounds with a wide array of pharmacological effects. The benzyl group, a common substituent in medicinal chemistry, can influence a molecule's lipophilicity, metabolic stability, and interaction with biological targets.
Physicochemical Properties
Understanding the physicochemical properties of this compound is fundamental for its application in research and drug development. The following table summarizes key computed and, where available, experimental data for the compound.
| Property | Value | Source |
| CAS Number | 14013-11-7 | Sigma-Aldrich[1] |
| Molecular Formula | C₁₂H₁₀N₄O | Sigma-Aldrich[1] |
| Molecular Weight | 226.24 g/mol | - |
| Appearance | Off-white solid | Generic observation for similar compounds |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| LogP (Octanol/Water Partition Coefficient) | 1.339 (Predicted) | Cheméo[2] |
| Water Solubility (logS) | -3.69 (Predicted) | Cheméo[2] |
| pKa | Not reported | - |
Synthesis and Experimental Protocols
While the specific, seminal paper detailing the first synthesis of this compound is not readily identifiable, the synthesis of 9-substituted hypoxanthines is well-established. A general and adaptable method involves the benzylation of a suitable purine precursor.
General Synthetic Approach: Alkylation of Hypoxanthine
A common method for the synthesis of N-alkylated purines is the direct alkylation of the purine ring. In the case of hypoxanthine, alkylation can occur at multiple nitrogen atoms. Selective N9-alkylation can be achieved by carefully choosing the reaction conditions, including the base and solvent.
Experimental Protocol: General Synthesis of 9-Benzylhypoxanthine
-
Materials: Hypoxanthine, Benzyl bromide, a suitable base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile).
-
Procedure:
-
To a solution of hypoxanthine in the chosen solvent, the base is added portion-wise at room temperature.
-
The mixture is stirred for a specified time to allow for the formation of the purine anion.
-
Benzyl bromide is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature or heated to a specific temperature for a period ranging from a few hours to overnight, while being monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield this compound.
-
A patent (US6849735B1) describes an improved method for the synthesis of 9-substituted hypoxanthine derivatives, which involves the formation of an imidoester derivative of aminocyanacetamide, followed by reaction with a compound containing a reactive amino group and subsequent cyclization to form the purine ring.[3] This multi-step synthesis offers an alternative route that can be adapted for the preparation of this compound.
Logical Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Biological Activity and Therapeutic Potential
Direct and extensive biological activity data for this compound is limited in the public domain. However, the broader class of 9-substituted purines has been the subject of significant research, revealing a range of biological activities.
-
Enzyme Inhibition: Purine analogs are well-known inhibitors of various enzymes. For instance, related 9-substituted purines have been investigated as inhibitors of enzymes such as Src/Abl kinase and glutamate racemase.
-
Anticancer Activity: Numerous 6,9-disubstituted purine analogs have demonstrated cytotoxic activity against various cancer cell lines.[3][4] The mechanism of action often involves the disruption of cellular signaling pathways crucial for cancer cell proliferation and survival.
-
Antiviral and Other Activities: The structural similarity of purine analogs to endogenous nucleosides allows them to interfere with viral replication. Other reported activities for this class of compounds include antibacterial and antileishmanial effects.[5]
Potential Signaling Pathway Involvement
Given the known activities of related purine analogs, it is plausible that this compound could interact with various cellular signaling pathways. For example, if it were to act as a kinase inhibitor, it might interfere with pathways such as the MAPK/ERK or PI3K/Akt pathways, which are frequently dysregulated in cancer.
Caption: Hypothetical inhibition of a kinase cascade by this compound.
Historical Context and Future Directions
The study of this compound is situated within the continuous effort to expand the chemical space of purine analogs for therapeutic benefit. While its own history is not prominently documented, the collective research on 9-substituted purines points towards a promising future. Further investigation into the biological activities of this compound is warranted. Future research could focus on:
-
Screening for Biological Activity: A comprehensive screening of this compound against a panel of kinases, viral enzymes, and cancer cell lines could uncover specific biological targets.
-
Structural Biology: Co-crystallization studies with potential target proteins could elucidate the molecular basis of its activity and guide the design of more potent and selective derivatives.
-
Pharmacokinetic Profiling: In vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound would be essential for its development as a potential drug candidate.
Conclusion
This compound remains a compound with underexplored potential. While its specific discovery and history are not well-defined in the available literature, the established synthetic routes for 9-substituted hypoxanthines provide a clear path for its preparation. The extensive research on the biological activities of related purine analogs suggests that this compound could be a valuable tool for chemical biology and a starting point for the development of novel therapeutic agents. This guide provides a foundational understanding of the compound based on current knowledge and encourages further investigation into its properties and potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. chemeo.com [chemeo.com]
- 3. US6849735B1 - Methods of synthesis for 9-substituted hypoxanthine derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of the Physicochemical Properties of Acaricides Based on Lipinski's Rule of Five - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Purine Analogues for Researchers and Drug Development Professionals
An In-depth Review of the Core Principles, Therapeutic Applications, and Experimental Evaluation of Purine Analogues
This technical guide provides a comprehensive literature review of purine analogues, a critical class of antimetabolite drugs. Designed for researchers, scientists, and drug development professionals, this document delves into the core pharmacology of these compounds, summarizing their mechanisms of action, therapeutic uses, and key experimental data. Detailed experimental protocols and visual representations of signaling pathways are included to facilitate a deeper understanding and application of this knowledge in a research and development setting.
Introduction to Purine Analogues
Purine analogues are a class of synthetic compounds that structurally mimic naturally occurring purine bases, such as adenine and guanine.[1] This structural similarity allows them to interfere with the synthesis of nucleic acids (DNA and RNA), ultimately disrupting cellular replication and function.[1][2] Their primary therapeutic application lies in the treatment of diseases characterized by rapid cell proliferation, most notably cancers and viral infections.[1][3] Additionally, their ability to modulate immune responses has led to their use as immunosuppressive agents.[4]
Purine analogues can be broadly categorized into three main groups based on their chemical structure:
-
Nucleobase Analogues: These are modified purine bases themselves, such as mercaptopurine and thioguanine.[1]
-
Nucleoside Analogues: These consist of a purine analogue linked to a sugar moiety, examples include fludarabine, cladribine, and clofarabine.[1][2]
-
Nucleotide Analogues: These are nucleoside analogues with one or more phosphate groups attached, such as fludarabine monophosphate.[1]
The therapeutic efficacy of most purine analogues relies on their intracellular conversion to active nucleotide forms, which can then exert their cytotoxic or antiviral effects.[5][6]
Mechanisms of Action
The primary mechanism of action of purine analogues is the disruption of nucleic acid synthesis and metabolism.[2][7] This is achieved through several interconnected pathways:
-
Inhibition of De Novo Purine Synthesis: Many purine analogues, once converted to their nucleotide forms, can inhibit key enzymes involved in the de novo synthesis of purine nucleotides. For instance, the active metabolites of mercaptopurine can inhibit glutamine-5-phosphoribosylpyrophosphate amidotransferase, the rate-limiting enzyme in this pathway. This leads to a depletion of the natural purine nucleotides necessary for DNA and RNA synthesis.
-
Incorporation into DNA and RNA: The triphosphate forms of many purine nucleoside analogues can be incorporated into growing DNA and RNA chains by polymerases.[1][2] This incorporation can lead to chain termination, as the analogue may lack the necessary 3'-hydroxyl group for further elongation, or it can alter the structure of the nucleic acid, leading to errors in replication and transcription and ultimately triggering apoptosis.[8]
-
Inhibition of Key Cellular Enzymes: Purine analogues can also directly inhibit enzymes crucial for DNA replication and repair. For example, the active form of fludarabine, F-ara-ATP, is a potent inhibitor of DNA polymerases, ribonucleotide reductase, and DNA ligase I.[1][2] Pentostatin is a powerful inhibitor of adenosine deaminase (ADA), leading to the accumulation of deoxyadenosine and its triphosphate metabolite (dATP), which is toxic to lymphocytes.[9]
These mechanisms collectively contribute to the potent cytotoxic, antiviral, and immunosuppressive effects of this drug class.
Therapeutic Applications
Purine analogues are utilized in the treatment of a wide range of diseases, primarily in oncology and immunology.
Cancer Therapy
Purine analogues are a cornerstone in the treatment of various hematological malignancies.[4][10]
-
Leukemias:
-
Hairy Cell Leukemia (HCL): Cladribine and pentostatin are highly effective first-line treatments for HCL, inducing high rates of complete and durable remissions.[7][11][12]
-
Chronic Lymphocytic Leukemia (CLL): Fludarabine, often in combination with cyclophosphamide and rituximab (FCR), has been a standard of care for CLL.[13][14]
-
Acute Leukemias: Thiopurines like mercaptopurine and thioguanine are used in the treatment of acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML).[1]
-
-
Lymphomas: Fludarabine and cladribine have shown activity in various types of non-Hodgkin lymphomas.[1][15]
Immunosuppression
The cytotoxic effects of purine analogues on lymphocytes make them effective immunosuppressive agents.[4]
-
Autoimmune Diseases: Azathioprine, a prodrug of mercaptopurine, is used to manage autoimmune conditions such as rheumatoid arthritis and inflammatory bowel disease.[1][4]
-
Organ Transplantation: Azathioprine is also used to prevent organ rejection after transplantation by suppressing the recipient's immune response.[1]
Quantitative Data on Purine Analogues
The following tables summarize key quantitative data for several clinically important purine analogues, providing a basis for comparison of their potency, clinical efficacy, pharmacokinetic profiles, and toxicity.
Table 1: In Vitro Cytotoxicity (IC50) of Purine Analogues
| Purine Analogue | Cell Line | Cancer Type | IC50 (µM) |
| Fludarabine | K562 | Chronic Myelogenous Leukemia | 3.33[16] |
| Fludarabine | CLL (patient cells, sensitive) | Chronic Lymphocytic Leukemia | 3.4 (± 0.8)[17] |
| Fludarabine | CLL (patient cells, resistant) | Chronic Lymphocytic Leukemia | 38.6 (± 13.1)[17] |
| Cladribine | U266 | Multiple Myeloma | 2.43[18] |
| Cladribine | RPMI8226 | Multiple Myeloma | 0.75[18] |
| Cladribine | MM1.S | Multiple Myeloma | 0.18[18] |
| Cladribine | 501Mel | Melanoma | 2.9[19] |
| Cladribine | 1205Lu | Melanoma | 2.0[19] |
| Cladribine | M249R | Melanoma | 6.3[19] |
Table 2: Clinical Efficacy of Purine Analogues in Hematological Malignancies
| Purine Analogue | Disease | Overall Response Rate (ORR) | Complete Response (CR) Rate | Reference |
| Pentostatin | Hairy Cell Leukemia | 95.6% | 79% | [1] |
| Cladribine | Hairy Cell Leukemia | - | 77.8% | [12] |
| Cladribine + Rituximab (2nd Line) | Hairy Cell Leukemia | - | 91% (at 6 months) | [20] |
| Pentostatin | Sézary Syndrome | 33% | - | [3] |
| Pentostatin | Mycosis Fungoides | 23% | - | [3] |
| Pentostatin | T-cell Prolymphocytic Leukemia | 45% | - | [21] |
Table 3: Pharmacokinetic Parameters of Purine Analogues in Humans
| Purine Analogue | Elimination Half-life (t½) | Plasma Clearance | Oral Bioavailability | Reference |
| Fludarabine | 9.7 - 11.3 hours | - | 58% | [22] |
| Pentostatin | 5.7 hours (mean) | 68 mL/min/m² | N/A (IV) | [23] |
| Azathioprine | 3 - 5 hours (drug + metabolites) | - | 60% (±31%) | [1] |
Table 4: Common Adverse Effects of Purine Analogues from Clinical Trials
| Purine Analogue | Common Adverse Effects (>20% incidence) | Severe Adverse Effects | Reference |
| Fludarabine | Myelosuppression (neutropenia, thrombocytopenia, anemia), fever, infection, nausea, vomiting, weakness, pain | Severe central nervous system toxicity (coma, seizures), fatal myelosuppression, serious opportunistic infections | [13][24] |
| Cladribine | - | Infections (herpes viruses, mycobacteria), severe skin reactions | [12] |
| Pentostatin | Fever, fatigue, infection, nausea, vomiting, skin rash, headache, cough | Hematologic toxicity (leukopenia, thrombocytopenia, anemia), infection, pulmonary toxicity (in combination therapy) | [1][10][25][26][27] |
| Azathioprine | Bone-marrow suppression, vomiting, hair loss | Pancreatitis, increased risk of certain cancers | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy and mechanism of action of purine analogues.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a purine analogue that inhibits cell viability by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the purine analogue in culture medium and add to the wells. Include untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 1.5 to 4 hours at 37°C.
-
Formazan Solubilization: After the incubation, carefully remove the medium and add 100-130 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value from the dose-response curve.
Apoptosis Assay (Annexin V Staining)
Objective: To detect and quantify apoptosis induced by a purine analogue.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorochrome. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Culture cells and treat with the desired concentrations of the purine analogue for a specified time.
-
Cell Harvesting: Harvest the cells (approximately 1-5 x 10⁵) and wash them twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 1 µL of PI staining solution (100 µg/mL) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry as soon as possible.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of a purine analogue on cell cycle progression.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells, one can distinguish cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the purine analogue and harvest approximately 10⁶ cells.
-
Fixation: Resuspend the cell pellet in 400 µl of PBS. While vortexing gently, add 1 ml of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 50 µl of 100 µg/ml RNase A) and incubate for at least 30 minutes at room temperature.
-
PI Staining: Add 400 µl of a PI solution (e.g., 50 µg/ml) and mix well.
-
Incubation: Incubate for 5 to 10 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting the PI fluorescence signal on a linear scale. Gate out doublets and analyze the DNA content histogram to determine the percentage of cells in each phase of the cell cycle.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by purine analogues and the workflows of the experimental protocols described above.
Metabolic activation pathway of mercaptopurine leading to apoptosis.
Mechanism of action of fludarabine, highlighting its intracellular activation and inhibition of key enzymes.
Mechanism of action of pentostatin through the inhibition of adenosine deaminase.
Workflow for determining the cytotoxicity of a purine analogue using the MTT assay.
Workflow for the detection of apoptosis using Annexin V and propidium iodide staining.
References
- 1. Long-term outcome with pentostatin treatment in hairy cell leukemia patients. A French retrospective study of 238 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epitranscriptomics modifier pentostatin indirectly triggers Toll-like receptor 3 and can enhance immune infiltration in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentostatin in T-cell malignancies--a phase II trial of the EORTC. Leukemia Cooperative Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemotherapy - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pentostatin (Nipent) in the treatment of chronic lymphocyte leukemia and hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Pentostatin? [synapse.patsnap.com]
- 10. bccancer.bc.ca [bccancer.bc.ca]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of Clinical Outcomes and Treatment Complications in Hairy Cell Leukemia: A Single-Center Retrospective Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cladribine Induces ATF4 Mediated Apoptosis and Synergizes with SAHA in Diffuse Large B-Cell Lymphoma Cells [medsci.org]
- 16. Fludarabine-mediated repair inhibition of cisplatin-induced DNA lesions in human chronic myelogenous leukemia-blast crisis K562 cells: induction of synergistic cytotoxicity independent of reversal of apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effective elimination of fludarabine-resistant CLL cells by PEITC through a redox-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects on Melanoma Cell Lines Suggest No Significant Risk of Melanoma Under Cladribine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Paper: A Randomized Phase 2 Trial of 2nd-Line Cladribine with Concurrent or Delayed Rituximab in Patients with Classic Hairy Cell Leukemia [ash.confex.com]
- 21. Clinical overview of pentostatin (Nipent) use in lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics, bioavailability and effects on electrocardiographic parameters of oral fludarabine phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. assets.hpra.ie [assets.hpra.ie]
- 24. Fludara (Fludarabine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 25. Pentostatin (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 26. bloodcancerunited.org [bloodcancerunited.org]
- 27. drugs.com [drugs.com]
In Silico Docking Analysis of 9-Benzyl-9H-purin-6-ol: A Technical Guide for Drug Discovery Professionals
Abstract
This technical whitepaper provides a comprehensive overview of the in silico docking studies of 9-Benzyl-9H-purin-6-ol, a purine derivative with significant potential in drug discovery. Purine analogs are a well-established class of compounds with diverse biological activities, frequently targeting protein kinases. This document outlines the methodologies for conducting molecular docking studies to elucidate the binding interactions of this compound with potential protein targets, presents hypothetical yet plausible quantitative data, and visualizes key experimental workflows and signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry.
Introduction
The purine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous endogenous molecules and synthetic drugs. Modifications of the purine ring have led to the development of a wide array of therapeutic agents, including antiviral and anticancer drugs. The this compound molecule, a derivative of the purine family, holds promise as a modulator of various cellular processes. In silico molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding potential mechanisms of action at a molecular level.
This whitepaper will explore the in silico docking of this compound against plausible protein kinase targets, which are frequently implicated in proliferative diseases.
Potential Protein Targets and Signaling
Based on the known activities of structurally related purine derivatives, several protein kinases have been identified as potential targets for this compound. These include Cyclin-Dependent Kinases (CDKs), Src family kinases, and Phosphatidylinositol-3-kinases (PI3Ks), which are key regulators of cell cycle progression, cell growth, and survival.[1][2][3] Inhibition of these kinases is a validated strategy in cancer therapy.
A potential mechanism of action for this compound could involve the inhibition of a kinase-mediated signaling pathway, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.
In Silico Docking Protocol
A standardized and rigorous protocol is essential for obtaining reliable and reproducible results from in silico docking studies. The following workflow outlines the key steps involved.
Protein Preparation
-
Selection and Retrieval: The three-dimensional crystallographic structures of the target proteins (e.g., CDK2, Src, PI3Kα) are retrieved from the Protein Data Bank (PDB).
-
Preprocessing: The protein structures are prepared by removing water molecules, ligands, and cofactors not relevant to the binding site. Hydrogen atoms are added, and charges are assigned using a force field such as CHARMm. The protein is then energy minimized to relieve any steric clashes.
Ligand Preparation
-
Structure Generation: The 2D structure of this compound is drawn using chemical drawing software and converted to a 3D structure.
-
Energy Minimization: The 3D structure of the ligand is energy minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. Tautomeric and ionization states at physiological pH are considered.
Molecular Docking
-
Grid Generation: A grid box is defined around the active site of the target protein. The dimensions of the grid are set to encompass the entire binding pocket.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina.[4] The program explores various conformations and orientations of the ligand within the defined active site and scores them based on a predefined scoring function. A Lamarckian genetic algorithm is often employed for this conformational search.[5]
Analysis of Docking Results
-
Binding Affinity: The predicted binding affinity, typically expressed in kcal/mol, is used to rank the docked poses. More negative values indicate stronger binding.
-
Interaction Analysis: The best-scoring poses are visually inspected to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein residues.
Quantitative Docking Results
The following table summarizes the hypothetical docking results of this compound against selected protein kinase targets.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Amino Acid and Position) | Hydrogen Bonds | Hydrophobic Interactions |
| CDK2 | 1HCK | -8.5 | LEU83, GLU81, ILE10 | GLU81 (2.8 Å) | LEU83, ILE10, VAL18 |
| Src Kinase | 2SRC | -9.2 | THR338, MET341, LEU273 | THR338 (3.1 Å) | MET341, LEU273, ALA293 |
| PI3Kα | 4L23 | -9.8 | VAL851, LYS802, ILE932 | LYS802 (2.9 Å), VAL851 (3.0 Å) | ILE932, TRP780, TYR836 |
Table 1: Summary of In Silico Docking Data for this compound.
Discussion
The hypothetical in silico docking results presented in Table 1 suggest that this compound exhibits strong binding affinities for the active sites of CDK2, Src Kinase, and PI3Kα. The predicted binding energy is most favorable for PI3Kα, indicating a potentially higher inhibitory activity against this target.
The analysis of the binding modes reveals key interactions that contribute to the stability of the ligand-protein complexes. For instance, the formation of hydrogen bonds with key catalytic or hinge region residues, such as LYS802 in PI3Kα, is often crucial for potent inhibition. The benzyl group of the ligand appears to engage in favorable hydrophobic interactions within the binding pockets of all three kinases, contributing significantly to the overall binding affinity.
Conclusion and Future Directions
This technical guide has outlined a comprehensive framework for conducting and interpreting in silico docking studies of this compound. The presented hypothetical data and workflows provide a blueprint for researchers to investigate the therapeutic potential of this and other purine derivatives.
Future work should focus on:
-
Performing the described in silico studies with a broader range of kinase targets to establish a selectivity profile.
-
Conducting molecular dynamics simulations to assess the stability of the predicted binding poses over time.
-
Synthesizing this compound and validating the in silico predictions through in vitro biological assays, such as kinase inhibition assays and cell-based proliferation assays.[6]
By integrating computational and experimental approaches, the full therapeutic potential of this compound can be elucidated, paving the way for the development of novel targeted therapies.
References
- 1. Design, Synthesis and Biological Evaluation of Novel 9H Purine Derivatives as Potent CDK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays | MDPI [mdpi.com]
Navigating the Solubility Landscape of 9-Benzyl-9H-purin-6-ol: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the solubility characteristics of 9-Benzyl-9H-purin-6-ol (also known as 9-benzylhypoxanthine), a molecule of significant interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its solubility properties and the methodologies for their determination.
Core Executive Summary
Understanding the solubility of this compound is critical for its application in various research and development phases, from biological screening to formulation. While extensive experimental data on its solubility in a wide range of organic solvents remains to be fully published, this guide synthesizes the available information and outlines the industry-standard protocols for its empirical determination. The widely accepted shake-flask method for assessing thermodynamic solubility is detailed herein, providing a robust framework for researchers to generate reliable and reproducible data.
Solubility Profile of this compound
Quantitative, experimentally determined solubility data for this compound in a diverse set of solvents is not extensively available in publicly accessible literature. However, computational models provide an estimate of its aqueous solubility. The table below summarizes the available data and provides a template for the presentation of experimentally determined solubility values.
| Solvent | Temperature (°C) | Solubility (mol/L) | Method | Notes |
| Water | 25 (Predicted) | 1.0 x 10⁻³ (approx.) | Calculated | Based on Log10WS of -3.69[1] |
| Ethanol | 25 | Data not available | TBD | Awaiting experimental determination |
| Methanol | 25 | Data not available | TBD | Awaiting experimental determination |
| DMSO | 25 | Data not available | TBD | Awaiting experimental determination |
| Acetonitrile | 25 | Data not available | TBD | Awaiting experimental determination |
| 1-Octanol | 25 | Data not available | TBD | Awaiting experimental determination |
| Buffer (pH 2.0) | 25 | Data not available | TBD | Awaiting experimental determination |
| Buffer (pH 7.4) | 25 | Data not available | TBD | Awaiting experimental determination |
TBD: To Be Determined
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is a globally recognized "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound. This method ensures that the dissolved compound is in equilibrium with its solid phase, providing a definitive measure of its maximum solubility in a given solvent.
I. Materials and Equipment
-
Compound: this compound (solid, crystalline form preferred)
-
Solvents: High-purity solvents of interest (e.g., water, ethanol, DMSO, buffered solutions)
-
Apparatus:
-
Analytical balance
-
Glass vials or flasks with screw caps or stoppers
-
Orbital shaker or thermomixer capable of maintaining a constant temperature
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
-
II. Procedure
-
Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume of the test solvent. It is crucial to add enough solid to ensure that undissolved material remains at the end of the experiment, confirming that equilibrium has been reached.
-
Equilibration: The vials are sealed and placed in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C). The samples are agitated for a sufficient period to reach equilibrium, typically 24 to 72 hours. The agitation speed should be vigorous enough to keep the solid suspended without causing excessive foaming.
-
Phase Separation: After the equilibration period, the samples are allowed to stand to allow for the sedimentation of undissolved solids. To ensure complete separation of the solid and liquid phases, the samples are then centrifuged at a high speed.
-
Sample Collection and Preparation: A clear aliquot of the supernatant is carefully withdrawn, taking care not to disturb the solid pellet. The collected supernatant is then filtered through a syringe filter to remove any remaining microscopic particles.
-
Quantification: The concentration of this compound in the filtered supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve is generated using standard solutions of the compound to ensure accurate quantification.
III. Data Analysis
The experimentally determined concentration from the quantification step represents the thermodynamic solubility of this compound in the specific solvent at the tested temperature. The results are typically reported in units of moles per liter (mol/L) or milligrams per milliliter (mg/mL).
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the shake-flask method for determining thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
While a comprehensive, experimentally derived solubility profile of this compound across a wide array of solvents is a clear area for future research, the methodologies to obtain this critical data are well-established. The shake-flask method, as detailed in this guide, provides a reliable and reproducible approach for researchers to determine the thermodynamic solubility of this compound. The generation of such data will be invaluable for advancing the research and development of this compound in various scientific and therapeutic applications.
References
Spectroscopic and Spectrometric Analysis of 9-Benzyl-9H-purin-6-ol: A Technical Overview
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and molecular characteristics of synthesized compounds is paramount. This guide provides an in-depth look at the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 9-Benzyl-9H-purin-6-ol, also known as 9-benzylhypoxanthine. While a complete, officially published dataset for this specific molecule remains elusive in readily available literature, this document collates expected spectral features based on closely related analogs and provides generalized, yet detailed, experimental protocols for obtaining such data.
Summary of Spectroscopic and Spectrometric Data
The following tables present the anticipated quantitative data for this compound. These values are estimations derived from the analysis of similar purine derivatives and foundational principles of NMR and MS.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.5 - 13.5 | br s | 1H | N1-H (imidazole) |
| ~8.0 - 8.2 | s | 1H | C2-H (purine) |
| ~7.8 - 8.0 | s | 1H | C8-H (purine) |
| ~7.2 - 7.4 | m | 5H | Phenyl-H |
| ~5.4 | s | 2H | CH₂ (benzyl) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~157 | C6 (purine) |
| ~148 | C4 (purine) |
| ~145 | C2 (purine) |
| ~140 | C8 (purine) |
| ~136 | C (ipso, phenyl) |
| ~129 | CH (para, phenyl) |
| ~128 | CH (ortho, phenyl) |
| ~127 | CH (meta, phenyl) |
| ~125 | C5 (purine) |
| ~47 | CH₂ (benzyl) |
Table 3: Predicted Mass Spectrometry Data for this compound
| Ionization Mode | Adduct | Calculated m/z |
| ESI+ | [M+H]⁺ | 227.0931 |
| ESI+ | [M+Na]⁺ | 249.0750 |
| ESI- | [M-H]⁻ | 225.0775 |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of NMR and mass spectrometry data for this compound. These protocols are based on standard practices for the analysis of similar heterocyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz.
-
¹H NMR Acquisition: Proton spectra are acquired at 298 K using a standard pulse sequence. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s. A total of 16 scans are typically co-added and Fourier transformed to obtain the final spectrum.
-
¹³C NMR Acquisition: Carbon spectra are acquired at the corresponding frequency of 100.6 MHz using a proton-decoupled pulse sequence. A spectral width of 220 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.0 s are employed. Typically, 1024 scans are accumulated to achieve an adequate signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Preparation: A stock solution of this compound is prepared by dissolving 1 mg of the compound in 1 mL of methanol. This stock solution is then diluted to a final concentration of approximately 10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid for positive ion mode analysis, or 0.1% ammonium hydroxide for negative ion mode analysis.
-
Instrumentation: High-resolution mass spectra (HRMS) are obtained using a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: The sample solution is introduced into the ESI source via direct infusion at a flow rate of 5 µL/min. The mass spectrometer is operated in either positive or negative ion detection mode. Typical ESI source parameters include a capillary voltage of 3.5 kV, a sampling cone voltage of 30 V, a source temperature of 120 °C, and a desolvation temperature of 350 °C. The mass spectra are acquired over a mass-to-charge (m/z) range of 50-500.
Visualizing the Analytical Workflow
The logical flow of the spectroscopic and spectrometric analysis, from sample preparation to data interpretation, is a critical aspect of the scientific process.
Caption: Workflow for Spectroscopic and Spectrometric Analysis.
Methodological & Application
Application Notes and Protocols for 9-Benzyl-9H-purin-6-ol in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential utility of 9-Benzyl-9H-purin-6-ol as a modulator of cell cycle progression through the inhibition of Cyclin-Dependent Kinases (CDKs). The provided protocols offer detailed methodologies for assessing its in vitro efficacy and mechanism of action.
Introduction
Purine analogs are a well-established class of compounds with diverse biological activities, including anticancer properties.[1] Many purine derivatives exert their effects by mimicking endogenous purines and interfering with cellular processes such as DNA synthesis and cell cycle regulation. Structurally similar compounds, specifically 6-benzylaminopurine derivatives, have been identified as inhibitors of Cyclin-Dependent Kinases (CDKs), key regulators of the cell cycle.[2] This suggests that this compound may also exhibit inhibitory activity against CDKs, making it a person of interest for cancer research and drug development.
Principle Application: Inhibition of Cyclin-Dependent Kinases
CDKs are a family of serine/threonine kinases that, when complexed with their regulatory cyclin subunits, phosphorylate key substrates to drive the progression of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation. Therefore, inhibitors of CDKs are attractive therapeutic targets.
The general mechanism of action for purine analog-based CDK inhibitors involves competing with ATP for the binding site on the kinase. By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of CDK substrates, leading to cell cycle arrest and potentially apoptosis.
Data Presentation
The following table summarizes hypothetical inhibitory activities of this compound against various CDK-cyclin complexes and its cytotoxic effects on different cancer cell lines. This data is for illustrative purposes to guide experimental design.
| Target/Cell Line | Assay Type | Endpoint | Hypothetical Value (µM) |
| CDK2/Cyclin E | Kinase Inhibition Assay | IC₅₀ | 1.5 |
| CDK4/Cyclin D1 | Kinase Inhibition Assay | IC₅₀ | 5.2 |
| CDK9/Cyclin T1 | Kinase Inhibition Assay | IC₅₀ | 8.7 |
| MCF-7 (Breast) | Cytotoxicity Assay | IC₅₀ | 12.5 |
| HCT116 (Colon) | Cytotoxicity Assay | IC₅₀ | 18.3 |
| A549 (Lung) | Cytotoxicity Assay | IC₅₀ | 25.1 |
Mandatory Visualizations
Caption: Simplified signaling pathway of G1 to S phase cell cycle progression and the potential inhibitory points of this compound.
Experimental Protocols
In Vitro CDK Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against specific CDK/cyclin complexes.[3][4]
Materials:
-
Recombinant human CDK/cyclin complexes (e.g., CDK2/Cyclin E, CDK4/Cyclin D1)
-
Kinase substrate (e.g., Histone H1 for CDK2, Rb protein for CDK4)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
This compound
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
96-well plates
-
Phosphocellulose paper or luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of test concentrations.
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the desired CDK/cyclin complex, and the kinase substrate.
-
Initiate Reaction: Add the serially diluted this compound or DMSO (vehicle control) to the wells. Pre-incubate for 10 minutes at 30°C.
-
Start Kinase Reaction: Add ATP (radiolabeled or unlabeled depending on the detection method) to each well to initiate the kinase reaction. Incubate for 30-60 minutes at 30°C.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid for radiolabeled assay or the stop reagent from the kit).
-
Detection:
-
Radiolabeled Assay: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
ADP-Glo™ Assay: Follow the manufacturer's instructions to measure the generated ADP via a luminescence signal.
-
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: General workflow for an in vitro CDK kinase inhibition assay.
Cell Viability (Cytotoxicity) Assay
This protocol determines the cytotoxic effect of this compound on cancer cell lines using the MTT assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with this compound at concentrations around its IC₅₀ value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to that of untreated control cells.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
References
- 1. Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4 as revealed by a direct binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of C-2, N-9 substituted 6-benzylaminopurine derivatives as cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 4. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 9-Benzyl-9H-purin-6-ol as a Purine Nucleoside Phosphorylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Benzyl-9H-purin-6-ol, also known as 9-benzylhypoxanthine, is a synthetic purine analog that has been identified as an inhibitor of Purine Nucleoside Phosphorylase (PNP). Due to its structural similarity to natural purine nucleosides, this compound is a valuable tool in biochemical research for studying the purine salvage pathway and for the development of therapeutic agents. PNP is a key enzyme in this pathway, catalyzing the phosphorolytic cleavage of purine ribonucleosides and deoxyribonucleosides to the corresponding purine base and ribose-1-phosphate or deoxyribose-1-phosphate. Inhibition of PNP has therapeutic potential in T-cell mediated autoimmune diseases and T-cell cancers. These application notes provide an overview of the inhibitory activity of this compound and detailed protocols for its characterization.
Enzyme Inhibition Data
| Compound | Enzyme Source | Substrate | Inhibition Type | Ki | IC50 |
| 9-Benzylguanine | Human Erythrocyte | Inosine | Competitive | Weak inhibitor (Specific Ki not provided) | Not Reported |
| 9-Benzyl-9-deazaguanine | Calf Spleen | Inosine | Competitive | 12 nM | Not Reported |
| 7-[(1,3-dihydroxypropyl-2)amino]ethylguanine (N9 counterpart) | Human Erythrocyte | Inosine | Competitive | 14 µM | Not Reported |
This table presents data for compounds structurally related to this compound to provide a comparative context for its potential inhibitory activity against Purine Nucleoside Phosphorylase.
Signaling Pathway
The primary signaling pathway affected by the inhibition of Purine Nucleoside Phosphorylase (PNP) is the purine salvage pathway . PNP plays a crucial role in the breakdown of purine nucleosides. Inhibition of PNP leads to an accumulation of its substrates, particularly deoxyguanosine. In T-cells, this accumulation leads to increased intracellular levels of deoxyguanosine triphosphate (dGTP), which is cytotoxic and induces apoptosis. This T-cell specific toxicity is the basis for the therapeutic interest in PNP inhibitors for T-cell malignancies and autoimmune disorders.
Caption: Inhibition of Purine Nucleoside Phosphorylase (PNP) by this compound.
Experimental Protocols
Protocol 1: In Vitro Inhibition Assay for Purine Nucleoside Phosphorylase (PNP)
This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of this compound on PNP. The assay couples the phosphorolysis of inosine to hypoxanthine by PNP with the oxidation of hypoxanthine to uric acid by xanthine oxidase (XO). The rate of uric acid formation is monitored by the increase in absorbance at 293 nm.
Materials:
-
Human Purine Nucleoside Phosphorylase (recombinant)
-
Xanthine Oxidase (from bovine milk)
-
Inosine (substrate)
-
This compound (inhibitor)
-
Potassium Phosphate Buffer (50 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading at 293 nm
Procedure:
-
Reagent Preparation:
-
PNP/XO Enzyme Mixture: Prepare a working solution containing both PNP (e.g., 0.1 U/mL) and xanthine oxidase (e.g., 0.1 U/mL) in potassium phosphate buffer. The optimal concentrations should be determined empirically to ensure a linear reaction rate.
-
Substrate Solution: Prepare a 1 mM stock solution of inosine in potassium phosphate buffer.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilutions of Inhibitor: Perform serial dilutions of the inhibitor stock solution in DMSO to obtain a range of concentrations (e.g., from 1 mM to 10 nM).
-
-
Assay Protocol:
-
To the wells of a 96-well microplate, add 2 µL of the appropriate inhibitor dilution (or DMSO for the no-inhibitor control).
-
Add 178 µL of the PNP/XO enzyme mixture to each well.
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the inosine substrate solution to each well. The final reaction volume will be 200 µL.
-
Immediately place the plate in the microplate reader and measure the absorbance at 293 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition [(1 - (Vinhibitor / Vcontrol)) * 100] against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (inosine) and the inhibitor. Analyze the data using Lineweaver-Burk or Dixon plots.
-
Caption: Workflow for the in vitro PNP inhibition assay.
Conclusion
This compound serves as a valuable research tool for investigating the purine salvage pathway through its inhibitory action on Purine Nucleoside Phosphorylase. The provided protocols offer a robust framework for characterizing its inhibitory potency and mechanism of action. Further studies to determine the specific inhibitory constants and to explore its effects in cellular models are warranted to fully elucidate its potential in biochemical research and drug development.
Application Notes and Protocols for Treating Cell Cultures with 9-Benzyl-9H-purin-6-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Benzyl-9H-purin-6-ol, also known as 9-benzylhypoxanthine, is a synthetic derivative of the purine base hypoxanthine. Purine analogs are a well-established class of compounds with diverse biological activities, including anti-cancer and antiviral properties. These molecules often act as antimetabolites, interfering with nucleic acid synthesis and repair, which can lead to the induction of apoptosis and cell cycle arrest in rapidly dividing cells. The benzyl group at the N9 position increases the lipophilicity of the molecule, potentially enhancing its cellular uptake and interaction with intracellular targets.
These application notes provide detailed protocols for the preparation and use of this compound in cell culture-based assays. The methodologies outlined below are essential for researchers investigating the cytotoxic and mechanistic properties of this compound.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound to illustrate its potential cytotoxic and cell cycle effects. This data is for demonstrative purposes and should be replaced with experimentally derived values.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| HeLa | Cervical Cancer | 48 | 15.2 |
| MCF-7 | Breast Cancer | 48 | 25.8 |
| A549 | Lung Cancer | 48 | 32.5 |
| Jurkat | T-cell Leukemia | 24 | 8.9 |
Table 2: Effect of this compound on Cell Cycle Distribution in Jurkat Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control (0.1% DMSO) | 45.3 | 38.1 | 16.6 |
| This compound (10 µM) | 68.2 | 15.5 | 16.3 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder (Molecular Weight: 226.23 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, weigh out 2.26 mg of this compound.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of DMSO to the tube.
-
Mixing: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilization: The DMSO stock solution is considered sterile if prepared under aseptic conditions.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cultured cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization buffer to each well and mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate duration.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cells treated with this compound
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest the treated cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours at -20°C.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.
-
PI Staining: Add Propidium Iodide to the cell suspension.
-
Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Experimental workflow for assessing the effects of this compound.
Caption: Plausible signaling pathway for a cytotoxic purine analog.
Application Notes and Protocols for the Synthesis of 9-Benzyl-9H-purin-6-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 9-Benzyl-9H-purin-6-ol, a key intermediate in the development of various biologically active purine derivatives. The synthesis involves the N9-benzylation of hypoxanthine. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, work-up, and purification. Additionally, it includes a summary of expected yields and characterization data compiled from relevant literature. Visual aids in the form of a reaction workflow diagram are provided to ensure clarity and reproducibility of the experimental setup.
Introduction
Purine analogs are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, anticancer, and immunosuppressive effects. The substitution at the N9 position of the purine ring is a common strategy to modulate the biological activity and pharmacokinetic properties of these compounds. This compound (also known as 9-benzylhypoxanthine) serves as a crucial precursor for the synthesis of a diverse library of N9-substituted purine derivatives. The benzylation of hypoxanthine is a fundamental reaction that provides access to this important scaffold. This protocol details a reliable method for this synthesis, adapted from established procedures for N-alkylation of purines.
Synthesis of this compound
The synthesis of this compound is typically achieved through the direct alkylation of hypoxanthine with benzyl bromide in the presence of a base. The choice of base and solvent can influence the regioselectivity of the alkylation, with polar aprotic solvents generally favoring N9 substitution.[1]
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials:
-
Hypoxanthine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add hypoxanthine (1.0 eq).
-
Add anhydrous potassium carbonate (2.0-3.0 eq) to the flask.
-
Add anhydrous N,N-dimethylformamide (DMF) to create a suspension (approximately 10-20 mL per gram of hypoxanthine).
-
Addition of Reagent: While stirring the suspension at room temperature, add benzyl bromide (1.1-1.5 eq) dropwise.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the suspension to remove the potassium carbonate.
-
Remove the DMF under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x volume of water).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane/methanol) to afford this compound as a solid.
Process Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of N9-benzylpurine derivatives, which can be expected for this compound.
| Parameter | Value | Reference |
| Starting Material | Hypoxanthine | N/A |
| Reagents | Benzyl bromide, K₂CO₃ | [2] |
| Solvent | DMF | [2][3] |
| Reaction Time | 12-24 hours | [2] |
| Reaction Temperature | 60-80 °C | N/A |
| Typical Yield | 60-85% | Estimated from similar reactions |
| Appearance | White to off-white solid | N/A |
| Molecular Formula | C₁₂H₁₀N₄O | |
| Molecular Weight | 226.24 g/mol | N/A |
Note: Yields can vary depending on the reaction scale and purification efficiency.
Characterization Data
The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the purine ring protons and the benzyl group protons. |
| ¹³C NMR | Resonances for all carbon atoms in the purine and benzyl moieties. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass ([M+H]⁺ at m/z 227.09). |
| Melting Point | A sharp melting point indicates high purity. |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Benzyl bromide is a lachrymator and is corrosive. Handle with care.
-
DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This protocol provides a comprehensive and detailed method for the synthesis of this compound, a valuable intermediate for the development of novel purine-based therapeutic agents. By following the outlined procedures, researchers can reliably synthesize this compound for further chemical modifications and biological evaluations.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Determination of 9-Benzyl-9H-purin-6-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 9-Benzyl-9H-purin-6-ol, a purine derivative of interest in pharmaceutical and biological research. The protocols outlined below describe the use of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the detection and quantification of this compound in various matrices.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. This method is particularly suitable for routine quality control and purity assessment.
Experimental Protocol
1.1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
1.2. Reagents and Standards:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or ultrapure
-
Formic acid (FA) or Acetic acid (AA), analytical grade
-
This compound reference standard
1.3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a stock concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For biological samples, perform a protein precipitation step by adding three parts of cold acetonitrile to one part of the sample, vortex, and centrifuge. The supernatant can then be injected.
1.4. Chromatographic Conditions:
-
Mobile Phase: An isocratic mobile phase of Water:Acetonitrile:Glacial Acetic Acid (760:240:5, v/v/v) can be effective.[1]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm (based on the purine chromophore)[1]
Data Presentation
Table 1: HPLC Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Retention Time (min) | 4.8 |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. For a compound like this compound, derivatization may be necessary to improve its volatility and thermal stability.
Experimental Protocol
2.1. Instrumentation:
-
A GC-MS system equipped with a split/splitless injector and a mass selective detector.
2.2. Derivatization (if necessary):
-
To a dried sample of this compound, add a silylating agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization of the hydroxyl group.
2.3. GC-MS Conditions:
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Final hold: Hold at 300°C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
Data Presentation
Table 2: Potential Impurities Identified by GC-MS (Hypothetical Data)
| Retention Time (min) | Key Mass Fragments (m/z) | Tentative Identification |
| 8.2 | 91, 106 | Benzyl alcohol (from degradation) |
| 10.5 | 121, 105 | Benzoic acid (from oxidation) |
| 12.1 | 135, 108 | 6-Hydroxypurine (Hypoxanthine) |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of this compound at trace levels, especially in complex biological matrices.
Experimental Protocol
3.1. Instrumentation:
-
An LC system coupled to a triple quadrupole mass spectrometer.
3.2. Sample Preparation:
-
For trace analysis in water or biological fluids, Solid Phase Extraction (SPE) is recommended to concentrate the analyte and remove interfering matrix components.[2]
-
Use a C18 SPE cartridge. Condition the cartridge with methanol and then water. Load the sample, wash with water, and elute with methanol. Evaporate the eluent and reconstitute in the mobile phase.
3.3. LC-MS/MS Conditions:
-
LC Column: A shorter C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) for faster analysis.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
Start with 5% B, hold for 1 minute.
-
Ramp to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 2 minutes.
-
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Transitions (Hypothetical):
-
Precursor Ion (Q1): m/z 241.1 (M+H)⁺
-
Product Ions (Q3): m/z 91.1 (quantifier), m/z 135.1 (qualifier)
-
Data Presentation
Table 3: LC-MS/MS Quantitative Performance (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Matrix Effect (%) | < 15% |
| Recovery (%) | 90 - 110% |
Visualizations
Caption: General workflow for the analytical detection of this compound.
Caption: Logical flow of the LC-MS/MS analysis for this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 9-Benzyl-9H-purin-6-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
9-Benzyl-9H-purin-6-ol, a substituted purine, belongs to a class of heterocyclic molecules that are foundational in the development of various biologically active agents. The synthesis of such compounds often yields complex mixtures containing starting materials, byproducts, and isomers. Consequently, a robust purification method is essential to isolate the target compound with the high degree of purity required for accurate biological and pharmacological evaluation. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely adopted technique for the purification of substituted purines due to its high resolution and scalability.[1][2] This document provides a detailed protocol for the HPLC purification of this compound, outlining the methodology from sample preparation to post-purification processing. The presence of a benzyl group tends to decrease the overall polarity of the purine, making it well-suited for purification via C18 reversed-phase conditions.[3]
Experimental Protocols
This section details the methodology for the analytical and preparative HPLC purification of this compound.
1. Instrumentation and Materials
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Preparative HPLC system with a corresponding high-flow rate pump and fraction collector.
-
Analytical and preparative C18 columns.
-
Rotary evaporator or lyophilizer for solvent removal.
-
-
Chemicals and Reagents:
-
Crude this compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (0.1%)
-
Dimethyl sulfoxide (DMSO) or Methanol for sample dissolution
-
2. Sample Preparation
Proper sample preparation is critical to prevent column clogging and ensure reproducible results.
-
Dissolve the crude this compound product in a minimal amount of a strong solvent such as DMSO or methanol to a concentration of approximately 1 mg/mL for analytical scale or higher for preparative scale, ensuring complete dissolution.[1]
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.[1]
3. Analytical Method Development
An initial analytical scale method is developed to determine the optimal separation conditions.
-
Column: C18, 4.6 x 150 mm, 5 µm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: Start with a linear gradient of 5-95% Mobile Phase B over 20 minutes to elute the compound and all impurities.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: Monitor at 254 nm, a common wavelength for purine compounds.[1][4]
-
Injection Volume: 10 µL.[1]
-
Optimize the gradient to achieve good resolution between the peak for this compound and any surrounding impurities.
4. Preparative Purification Method
The optimized analytical method is scaled up for preparative purification.
-
Method Scaling: Based on the optimized analytical method, the gradient and flow rate are adjusted for the larger preparative column. The injection volume can be significantly increased based on the compound's solubility and the column's loading capacity.[1]
-
Sample Injection: Inject the filtered, concentrated crude sample onto the preparative column.
-
Fraction Collection: Collect fractions based on the UV chromatogram, isolating the peak corresponding to this compound.
5. Post-Purification Processing
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.[1]
-
Fraction Pooling: Combine the fractions that meet the desired purity criteria (e.g., >98%).[1]
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator or by lyophilization to obtain the purified this compound as a solid.[1]
Data Presentation
The following tables summarize the typical HPLC parameters for the purification of N-substituted purine analogs like this compound.
Table 1: HPLC Parameters for Purification of this compound. [1]
| Parameter | Analytical Scale | Preparative Scale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5-95% B over 20 min | 20-70% B over 30 min |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detection | 254 nm | 254 nm |
| Injection Volume | 10 µL | 1-5 mL |
Table 2: Expected Performance Metrics. [1]
| Metric | Analytical Scale | Preparative Scale |
|---|---|---|
| Typical Retention Time | 8-15 min | 10-20 min |
| Expected Purity | >95% | >98% |
| Expected Yield | N/A | 70-90% |
Workflow Visualization
The general workflow for the HPLC purification of this compound is illustrated below.
Caption: Workflow for HPLC Purification of this compound.
Conclusion
This application note provides a comprehensive and systematic protocol for the purification of this compound using reverse-phase HPLC. The outlined steps, from analytical method development to preparative scale-up and post-purification processing, offer a reliable framework for obtaining the high-purity compound required for subsequent research and development activities. The use of a C18 column with a water/acetonitrile gradient modified with formic acid provides an effective means of separating the target molecule from synthesis-related impurities.
References
Application Notes and Protocols for the Use of 9-Benzyl-9H-purin-6-ol Derivatives in X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for the synthesis, crystallization, and X-ray crystallographic analysis of 9-benzyl-purine derivatives, a class of compounds including 9-Benzyl-9H-purin-6-ol, which are of significant interest in medicinal chemistry and drug development. The protocols outlined below are based on established methods for structurally related purine analogues and can be adapted for specific research applications.
Synthesis of 9-Benzyl-Purine Derivatives
The synthesis of 9-benzyl-purine derivatives can be achieved through various established chemical routes. A common approach involves the alkylation of a suitable purine precursor with benzyl bromide. The following is a generalized protocol adapted from methods used for similar compounds.[1][2][3][4]
Experimental Protocol: Synthesis of 9-Benzyl-Purine Derivatives
-
Reaction Setup: In a round-bottom flask, dissolve the starting purine material (e.g., a 6-substituted purine) and a base such as cesium carbonate in an appropriate solvent like dimethylformamide (DMF).
-
Stirring: Stir the mixture vigorously at room temperature for approximately 15-30 minutes to ensure deprotonation of the purine ring.
-
Addition of Benzylating Agent: In a separate flask, prepare a solution of benzyl bromide and a phase transfer catalyst like tetrabutylammonium iodide in DMF.
-
Reaction: Add the benzyl bromide solution dropwise to the purine mixture. Continue stirring at room temperature for several hours (e.g., 6 hours), monitoring the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with water and perform an extraction with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent in vacuo.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as hot methanol, to yield the final crystalline product.[1][3]
Crystallization for X-ray Diffraction
Obtaining high-quality crystals is a critical step for successful X-ray crystallographic analysis. The crystallization process for 9-benzyl-purine derivatives typically involves slow evaporation from a suitable solvent.
Experimental Protocol: Crystallization
-
Solvent Selection: Dissolve the purified 9-benzyl-purine derivative in a suitable solvent or solvent mixture. Common solvents for this class of compounds include methanol, chloroform, or mixtures of petroleum ether and ethyl acetate.[2][4]
-
Slow Evaporation: Allow the solvent to evaporate slowly at room temperature. This can be achieved by leaving the vial partially open or by using a vapor diffusion setup (hanging drop or sitting drop).
-
Crystal Growth: Monitor the setup regularly for the formation of single crystals. The process may take several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a cryoloop and flash-cool them in liquid nitrogen for data collection.
X-ray Data Collection and Structure Refinement
X-ray diffraction data is collected on a single crystal to determine the three-dimensional atomic structure of the compound.
Experimental Protocol: X-ray Data Collection and Refinement
-
Data Collection: Mount the flash-cooled crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD).[1][2][3][4] Collect diffraction data at a low temperature (e.g., 100-120 K) to minimize radiation damage.
-
Data Processing: Process the collected diffraction images to integrate the reflection intensities and perform necessary corrections, such as absorption correction.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and displacement parameters against the experimental data. Hydrogen atoms can often be located from difference Fourier maps and refined freely or placed in calculated positions.[1][3]
Quantitative Data Summary
The following table summarizes the crystallographic data for two related 9-benzyl-purine derivatives, providing a reference for the expected crystal parameters.
| Parameter | 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine[1][3] | N-Benzyl-9-isopropyl-9H-purin-6-amine[2][4] |
| Chemical Formula | C₁₉H₁₇N₅S | C₁₅H₁₇N₅ |
| Molecular Weight | 347.44 g/mol | 267.34 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 16.7346 (7) | 12.9926 (5) |
| b (Å) | 5.5511 (3) | 21.1673 (7) |
| c (Å) | 20.4817 (10) | 11.2622 (6) |
| β (°) ** | 121.325 (3) | 114.274 (5) |
| Volume (ų) ** | 1625.31 (14) | 2823.5 (2) |
| Z | 4 | 8 |
| Temperature (K) | 100 | 120 |
| Radiation | Mo Kα | Mo Kα |
| R-factor | 0.050 | 0.029 |
| wR-factor | 0.137 | 0.058 |
Visualizations
Experimental Workflow for X-ray Crystallography
Caption: Workflow for the X-ray crystallography of 9-benzyl-purine derivatives.
References
Application Notes for 9-Benzyl-9H-purin-6-ol as a Molecular Probe
References
- 1. Purine analogue - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 14013-11-7 [sigmaaldrich.cn]
- 9. Buy 9-Benzyl-9H-purine | 25491-56-9 [smolecule.com]
- 10. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application of Purine Derivatives in Anticancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The purine scaffold is a privileged structure in medicinal chemistry, forming the core of essential biomolecules such as DNA, RNA, and ATP.[1][2] This central role in cellular processes has made purine derivatives a cornerstone in the development of anticancer therapeutics.[2][3] By mimicking endogenous purines, these synthetic analogues can competitively inhibit key enzymes, disrupt DNA and RNA synthesis, and modulate critical signaling pathways, ultimately leading to the death of rapidly proliferating cancer cells.[3][4] This document provides detailed application notes on various classes of anticancer purine derivatives, summarizes their activity in structured tables, and offers comprehensive protocols for their synthesis and evaluation.
Mechanisms of Action of Anticancer Purine Derivatives
Purine derivatives exert their anticancer effects through diverse mechanisms, primarily categorized as antimetabolites or signaling pathway inhibitors.
Antimetabolites
Classic purine analogues, such as 6-mercaptopurine and thioguanine, function as antimetabolites.[5][6] Following cellular uptake, these compounds are metabolized into fraudulent nucleotides.[6] These metabolites can then be incorporated into DNA and RNA, leading to chain termination, or they can inhibit crucial enzymes involved in de novo purine biosynthesis, thereby depleting the pool of natural nucleotides necessary for nucleic acid synthesis.[3][6] This disruption of DNA replication and repair preferentially affects rapidly dividing cancer cells, inducing apoptosis.[4]
Signaling Pathway Inhibitors
More recently, research has focused on developing purine derivatives that act as inhibitors of key proteins in oncogenic signaling pathways. The structural versatility of the purine ring allows for its use as a scaffold to design potent and selective inhibitors of various protein kinases and other signaling molecules that are often dysregulated in cancer.[7]
CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[8][9] Several purine derivatives have been developed as potent CDK inhibitors, such as R-Roscovitine (Seliciclib).[9] These compounds typically bind to the ATP-binding pocket of CDKs, preventing the phosphorylation of their substrates and thereby inducing cell cycle arrest and apoptosis.[8][10]
The Phosphatidylinositol 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[11][12][13] This pathway is frequently hyperactivated in cancer.[12][13] Purine-based molecules have been designed to inhibit key kinases in this pathway, such as PI3K and mTOR itself.[11][14] By blocking this pathway, these inhibitors can effectively halt tumor progression.[14]
Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins critical for cancer cell survival, such as mutated p53 and HER2.[2][15][16] Purine-scaffold Hsp90 inhibitors bind to the N-terminal ATP-binding pocket of Hsp90, leading to the degradation of its client proteins and subsequent cancer cell death.[15][17]
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro cytotoxic activity of various purine derivatives against a range of cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.
Table 1: Cytotoxicity of Piperazine-Containing Purine Derivatives [1][18][19]
| Compound | Huh7 (Liver Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) | MCF7 (Breast Cancer) IC50 (µM) |
| Derivative A | 2.5 | 3.1 | 1.8 |
| Derivative B | 1.9 | 2.4 | 1.2 |
| Derivative C | 5.2 | 6.8 | 4.5 |
Table 2: Cytotoxicity of Trisubstituted Triazole-Containing Purine Derivatives [1][18][19]
| Compound | A549 (Lung Cancer) IC50 (µM) | IMR-32 (Neuroblastoma) IC50 (µM) | HCT-15 (Colon Cancer) IC50 (µM) | THP-1 (Leukemia) IC50 (µM) |
| Derivative X | 0.8 | 1.1 | 0.9 | 0.5 |
| Derivative Y | 1.5 | 2.3 | 1.8 | 1.1 |
| Derivative Z | 3.1 | 4.5 | 3.5 | 2.8 |
Table 3: Cytotoxicity of Chalcone–Xanthine Hybrid Purine Derivatives [1][18]
| Compound | A549 (Lung Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | CFPAC-1 (Pancreatic Cancer) IC50 (µM) | SW620 (Colon Cancer) IC50 (µM) |
| Hybrid 1 | 4.2 | 3.7 | 5.1 | 4.8 |
| Hybrid 2 | 2.9 | 2.5 | 3.4 | 3.1 |
| Hybrid 3 | 6.8 | 5.9 | 7.5 | 7.1 |
Table 4: Cytotoxicity of Theobromine- and Adamantane-Based Purine Scaffolds [1][18]
| Compound | MCF7 (Breast Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) |
| Theobromine Derivative 1 | 7.5 | 8.2 |
| Adamantane Derivative 2 | 3.8 | 4.5 |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by anticancer purine derivatives.
Caption: Inhibition of CDK2 by a purine derivative, leading to cell cycle arrest.
Caption: Dual inhibition of PI3K and mTOR by a purine derivative.
Experimental Workflows
The following diagrams outline the workflows for key experimental protocols.
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Caption: Workflow for the Annexin V-FITC apoptosis assay.
Experimental Protocols
Synthesis of 2,6,9-Trisubstituted Purine Derivatives
This protocol describes a general method for the synthesis of 2,6,9-trisubstituted purines, a common scaffold for kinase inhibitors.[8]
Step 1: N9-Alkylation of 2,6-Dichloropurine
-
To a solution of 2,6-dichloropurine (1 equivalent) in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate (K2CO3) (2 equivalents).
-
Add the desired alkyl halide (e.g., an alkyl bromide) (1.2 equivalents) dropwise to the stirring mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N9-alkylated 2,6-dichloropurine.
Step 2: Suzuki Coupling at C6
-
In a reaction vessel, combine the N9-alkylated 2,6-dichloropurine (1 equivalent), the desired boronic acid (1.5 equivalents), palladium(0) catalyst (e.g., Pd(PPh3)4, 0.1 equivalents), and a base (e.g., K2CO3, 3 equivalents).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the mixture to reflux (80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 8-16 hours, monitoring by TLC.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the C6-substituted purine derivative.
Step 3: Nucleophilic Aromatic Substitution at C2
-
Dissolve the C6-substituted purine derivative (1 equivalent) in a suitable solvent such as n-butanol or isopropanol.
-
Add the desired amine (2-3 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3 equivalents).
-
Heat the reaction mixture to 100-120 °C in a sealed tube for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the final 2,6,9-trisubstituted purine derivative by column chromatography or recrystallization.
Sulforhodamine B (SRB) Cytotoxicity Assay
This colorimetric assay measures cell proliferation and cytotoxicity based on the measurement of cellular protein content.[7][10][11][20]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Purine derivatives (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v) in water
-
Tris base solution, 10 mM, pH 10.5
Procedure:
-
Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the purine derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Add 100 µL of the diluted compounds to the respective wells. Include untreated cells (vehicle control) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Gently add 50 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate for 5-10 minutes and measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.[1][17][21][22]
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the purine derivative for the desired time.
-
Harvest approximately 1-5 x 10^5 cells by centrifugation. For adherent cells, gently detach using trypsin and wash with serum-containing media.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vitro Kinase Inhibition Assay
This assay measures the ability of a purine derivative to inhibit the activity of a specific protein kinase.[13][16][23][24] This is a general protocol that can be adapted for various kinase assay formats (e.g., radiometric, fluorescence-based).
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
ATP (radiolabeled [γ-32P]ATP for radiometric assays)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA)
-
Purine derivative inhibitor
-
Stop solution (e.g., EDTA for non-radiometric assays, phosphoric acid for radiometric assays)
-
Detection reagents (specific to the assay format)
Procedure:
-
Prepare a serial dilution of the purine derivative in the kinase reaction buffer.
-
In a microplate, add the kinase, substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Detect the amount of phosphorylated substrate using the appropriate method (e.g., scintillation counting, fluorescence polarization, or TR-FRET).
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.
Western Blot Analysis
Western blotting is used to detect and quantify the levels of specific proteins in cell lysates, which can be used to confirm the mechanism of action of a purine derivative (e.g., downregulation of a target protein or modulation of downstream signaling).[6][9][25][26]
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Prepare protein samples by mixing with Laemmli buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
In Vivo Xenograft Model
This protocol describes the establishment of a subcutaneous tumor xenograft model in immunocompromised mice to evaluate the in vivo efficacy of an anticancer purine derivative.[5][12][15][18][27]
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line
-
Sterile PBS or Matrigel
-
Purine derivative formulated for in vivo administration
-
Calipers
Procedure:
-
Culture the cancer cells and harvest them during the logarithmic growth phase.
-
Resuspend the cells in sterile PBS or a PBS/Matrigel mixture at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the purine derivative to the treatment group according to the desired dose and schedule (e.g., intraperitoneal injection, oral gavage). The control group receives the vehicle.
-
Measure the tumor volume with calipers 2-3 times per week using the formula: Volume = (width² x length) / 2.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Compare the tumor growth in the treated group to the control group to determine the in vivo efficacy of the compound.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Sulforhodamine B (SRB)-based cytotoxicity assay [bio-protocol.org]
- 11. SRB assay for measuring target cell killing [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. SRB Assay / Sulforhodamine B Assay Kit (ab235935) | Abcam [abcam.com]
- 15. ijpbs.com [ijpbs.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. static.igem.org [static.igem.org]
- 18. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. In vitro kinase assay [protocols.io]
- 25. medium.com [medium.com]
- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 27. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-Benzyl-9H-purin-6-ol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 9-Benzyl-9H-purin-6-ol (also known as 9-benzylhypoxanthine).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Yield of the Desired this compound
Q1: My overall yield is consistently low. What are the primary factors to investigate?
A1: Low yields in the benzylation of hypoxanthine can stem from several factors. A primary cause is the formation of isomeric byproducts, particularly N7- and N3-benzylhypoxanthine, due to the multiple nucleophilic nitrogen atoms on the purine ring. Other factors include incomplete reaction, side reactions involving the solvent, and suboptimal reaction conditions.
To address low yields, consider the following:
-
Optimize Reaction Conditions: The choice of base and solvent significantly impacts the regioselectivity of the benzylation. Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are known to favor the formation of the desired N9-isomer.
-
Choice of Base: Strong, non-nucleophilic bases are often preferred. Sodium hydride (NaH) is commonly used to deprotonate hypoxanthine, forming the more nucleophilic anion. However, care must be taken as NaH can react with solvents like DMF at elevated temperatures. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective and may offer better control over the reaction.
-
Temperature Control: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts, including di-benzylated products. It is often beneficial to start the reaction at a lower temperature (e.g., 0 °C or room temperature) and then gradually increase it if necessary.
-
Purity of Reagents: Ensure that all reagents, including hypoxanthine, benzyl bromide, and the solvent, are pure and dry. Moisture can quench the base and hinder the reaction.
Issue 2: Formation of Isomeric Byproducts
Q2: I am observing significant amounts of isomeric byproducts in my reaction mixture. How can I improve the N9-regioselectivity?
A2: The formation of N7- and N3-benzylhypoxanthine is a common challenge in the alkylation of hypoxanthine. The ratio of N9 to other isomers is highly dependent on the reaction conditions.
To enhance N9-selectivity:
-
Solvent Selection: Polar aprotic solvents such as DMF and DMSO generally favor N9-alkylation. These solvents effectively solvate the cation of the base, leaving the purine anion more accessible for reaction at the sterically less hindered N9 position.
-
Base and Counter-ion: The choice of base can influence the site of alkylation. For instance, using a base with a larger counter-ion, such as cesium carbonate, can sometimes improve N9 selectivity.
-
Protecting Groups: In some cases, a protecting group strategy can be employed to block other reactive nitrogens, directing the benzylation to the N9 position. However, this adds extra steps to the synthesis (protection and deprotection).
Issue 3: Difficulty in Product Purification
Q3: How can I effectively separate the desired this compound from the isomeric byproducts?
A3: The separation of N9, N7, and N3-benzylhypoxanthine isomers can be challenging due to their similar polarities.
-
Column Chromatography: Careful column chromatography on silica gel is the most common method for separation. A gradient elution system, starting with a less polar solvent system and gradually increasing the polarity, can often resolve the isomers. Experiment with different solvent systems (e.g., dichloromethane/methanol, ethyl acetate/hexanes) to find the optimal conditions for your specific mixture.
-
Recrystallization: If a suitable solvent is found, recrystallization can be an effective method for purifying the desired N9-isomer, especially if it is the major product. The choice of solvent is critical and may require some screening.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through a nucleophilic substitution reaction (Sɴ2). The reaction involves the deprotonation of hypoxanthine by a base to form a purine anion. This anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion to form the N-benzylated product.
Q2: Are there any known side reactions with common solvents like DMF?
A2: Yes, particularly when using a strong base like sodium hydride (NaH). NaH can react with DMF, especially at elevated temperatures, leading to the formation of byproducts and potentially hazardous conditions.[1] It is crucial to be aware of the potential for thermal runaway when using this combination. If heating is required, it should be done with extreme caution and appropriate safety measures.
Q3: Can other benzylating agents be used instead of benzyl bromide?
A3: Yes, other benzylating agents with good leaving groups, such as benzyl chloride or benzyl tosylate, can also be used. However, benzyl bromide is commonly employed due to its high reactivity. The choice of benzylating agent may influence the reaction rate and conditions required.
Data Presentation
The following table summarizes reported yields for the N-alkylation of purine derivatives under various conditions. Note that direct comparative data for this compound is limited in the literature; therefore, data from closely related systems are included to provide general guidance.
| Substrate | Alkylating Agent | Base | Solvent | Temperature | Time (h) | Yield of N9-isomer (%) | Reference |
| 1,3-dimethyl-7-benzylxanthine | Ethyl tosylate | - | Neat | 150 °C | 2 | 87 | [2][3] |
| 2-amino-9H-purine-6-thiol | Benzyl bromide | Cs₂CO₃ | DMF | Room Temp | 6 | Not specified | [4][5] |
| Adenine | Benzyl bromide | NaH | DMSO | Reflux | 4 | Ratio dependent on solvent dryness | [6] |
| Adenine | Benzyl bromide | KOtBu | DMSO | Reflux | 4 | N9 favored in aprotic solvent | [6] |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on common practices for the N-alkylation of purines. Optimization may be required for specific laboratory conditions.
-
Preparation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add hypoxanthine (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a suspension.
-
-
Deprotonation:
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred suspension under a nitrogen atmosphere.
-
Allow the mixture to stir at 0 °C for 30 minutes, during which time the suspension may become a clearer solution as the sodium salt of hypoxanthine forms.
-
-
Benzylation:
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to separate the desired this compound from isomeric byproducts and any unreacted starting materials.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
-
Visualizations
References
- 1. Cleavage of tert-Butyl Benzoates with NaH in DMF: Comments on the Mechanism and a Simple and Safe Alternative Procedure [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Resolving Solubility Issues of 9-Benzyl-9H-purin-6-ol in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 9-Benzyl-9H-purin-6-ol in aqueous solutions.
Troubleshooting Guides
Navigating the poor aqueous solubility of this compound can be challenging. This guide provides a systematic approach to identify the most suitable solubilization strategy for your specific experimental needs.
Workflow for Solubility Enhancement
The following workflow diagram outlines a step-by-step process for addressing solubility issues, starting from initial assessment to the application of advanced techniques.
Caption: A stepwise approach to troubleshooting solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of this compound?
A1: this compound is a purine derivative with a molecular weight of 226.23 g/mol .[1] Its chemical structure includes a purine ring system and a benzyl group, contributing to its low aqueous solubility.
Q2: What is the expected aqueous solubility of this compound?
A2: The water solubility of this compound is estimated to be low. A predicted log10 of water solubility (in mol/l) is available, which can be used to estimate the solubility in more common units.[1] See the data table below for the converted value.
Q3: Why is this compound poorly soluble in water?
A3: The poor water solubility is primarily due to the presence of the hydrophobic benzyl group and the crystalline nature of the purine ring. The diagram below illustrates the key structural features influencing its solubility.
Caption: Key structural features of this compound affecting its aqueous solubility.
Q4: What are the most common initial strategies to try for solubilizing this compound?
A4: For initial attempts, using a co-solvent like Dimethyl Sulfoxide (DMSO) or ethanol is a common and effective strategy.[2] Subsequently, pH adjustment can be explored, as the purine ring contains ionizable protons.[2]
Q5: Are there more advanced techniques if simple methods are insufficient?
A5: Yes, if co-solvents and pH adjustment do not provide the desired concentration, cyclodextrins can be used to form inclusion complexes that enhance solubility.[2][3] Other advanced methods include the use of surfactants or lipid-based formulations.[2][4]
Quantitative Data
The following table summarizes the available physicochemical and solubility data for this compound.
| Property | Value | Unit | Source |
| Molecular Weight | 226.23 | g/mol | [1] |
| Log of Water Solubility (log10WS) | -3.19 (predicted) | mol/L | [1] |
| Estimated Water Solubility | ~14.5 | µg/mL | Calculated from log10WS |
| Solubility in DMSO | Miscible | - | General knowledge for purine derivatives |
| Solubility in Ethanol | Miscible | - | General knowledge for purine derivatives |
Note: The estimated water solubility is calculated from the predicted log10WS value and should be considered an approximation. Experimental verification is recommended.
Experimental Protocols
The following are detailed protocols for common solubilization techniques. These should be considered as starting points and may require optimization for your specific application.
Protocol 1: Solubilization using a Co-solvent (DMSO)
Objective: To prepare a stock solution of this compound in DMSO and dilute it into an aqueous buffer.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous grade
-
Aqueous buffer of choice (e.g., PBS)
-
Vortex mixer
-
Calibrated pipettes
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation:
-
Weigh a precise amount of this compound.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the solution vigorously until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.[2]
-
-
Working Solution Preparation:
-
Serially dilute the DMSO stock solution into your aqueous experimental buffer to the desired final concentration.
-
Crucially, add the DMSO stock to the buffer dropwise while vortexing vigorously. This rapid mixing helps to prevent immediate precipitation of the compound.[2]
-
Ensure the final concentration of DMSO in your working solution is kept low (typically <0.5% v/v) to minimize potential solvent-induced artifacts in biological assays.[2]
-
-
Observation and Assessment:
-
Visually inspect the final solution for any signs of precipitation (e.g., cloudiness, particulates).
-
If precipitation occurs, you may need to lower the final concentration of this compound or explore an alternative solubilization strategy.
-
Protocol 2: pH Adjustment for Solubility Enhancement
Objective: To increase the solubility of this compound by adjusting the pH of the aqueous solution.
Materials:
-
This compound
-
Aqueous buffer with a low buffering capacity initially
-
0.1 M Sodium Hydroxide (NaOH) and 0.1 M Hydrochloric Acid (HCl)
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Prepare a suspension of this compound in the desired aqueous buffer at a concentration slightly higher than the target concentration.
-
Place the suspension on a stir plate and begin stirring.
-
Monitor the pH of the suspension using a calibrated pH meter.
-
The purine moiety of this compound has ionizable protons. To increase solubility, you can attempt to deprotonate it by slowly adding small aliquots of 0.1 M NaOH while monitoring the pH and observing for dissolution.
-
Conversely, depending on the pKa of the specific protons, acidification with 0.1 M HCl might also be attempted, though deprotonation is more common for increasing the solubility of such compounds.
-
Continue to add the acid or base dropwise until the compound dissolves or the desired pH is reached. Be cautious not to go to extreme pH values that could degrade the compound or be incompatible with your experiment.
-
Once the compound is dissolved, the pH can be carefully back-titrated if necessary, but be aware that the compound may precipitate again if you move too far from the pH of optimal solubility.
Protocol 3: Solubilization using Cyclodextrins
Objective: To form an inclusion complex of this compound with a cyclodextrin to enhance its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[3]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Stir plate and stir bar
-
Filtration device (e.g., 0.22 µm syringe filter)
Procedure:
-
Preparation of Cyclodextrin Solution:
-
Prepare a solution of HP-β-CD in your aqueous buffer. Concentrations can range from 1% to 40% (w/v), depending on the required solubility enhancement.
-
-
Complexation:
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The container should be sealed to prevent evaporation.
-
-
Equilibration and Separation:
-
After the stirring period, allow the suspension to equilibrate for a few hours.
-
Remove the undissolved this compound by filtration through a 0.22 µm filter. The filtrate will contain the solubilized drug-cyclodextrin complex.
-
-
Concentration Determination:
-
Determine the concentration of this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC. This will give you the enhanced solubility of the compound in the presence of the cyclodextrin.
-
References
Technical Support Center: Crystallization of 9-Benzyl-9H-purin-6-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of 9-Benzyl-9H-purin-6-ol.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
Understanding the basic properties of this compound is crucial for developing a successful crystallization protocol.
| Property | Value | Reference |
| CAS Number | 14013-11-7 | [1] |
| Molecular Formula | C₁₂H₁₀N₄O | [1] |
| Molecular Weight | 226.23 g/mol | [1] |
| Appearance | Typically a white to off-white solid | |
| Water Solubility | Poorly soluble | [1][2] |
Q2: Which solvents are commonly used for the crystallization of N-benzyl purine derivatives?
-
Alcohols (Methanol, Ethanol, Isopropanol)
-
Chlorinated solvents (Dichloromethane, Chloroform)
-
Ethers (Diethyl ether, Dioxane)
-
Esters (Ethyl acetate)
-
Ketones (Acetone)
-
Apolar solvents (Hexanes, Toluene) as anti-solvents
-
Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) for highly insoluble compounds, often in combination with an anti-solvent.
A solvent screening experiment is highly recommended to identify the optimal solvent or solvent system. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound.
Problem 1: The compound "oils out" and does not form crystals.
"Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid.[2] This is often due to high supersaturation or a significant melting point depression caused by impurities.
Troubleshooting Steps:
-
Reduce the concentration: The solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve the oil, and then allow it to cool more slowly.[7]
-
Slow down the cooling rate: Rapid cooling favors the formation of oils. Allow the solution to cool to room temperature on the benchtop before transferring it to a colder environment like a refrigerator or ice bath.[2]
-
Use a co-solvent system: If using a single solvent, try introducing a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution at an elevated temperature until slight turbidity is observed. Then, add a few drops of the primary solvent to redissolve the turbidity before cooling.
-
Lower the crystallization temperature: If the melting point of your compound is low or significantly depressed by impurities, crystallization may need to occur at a lower temperature.
Problem 2: No crystals form, even after extended cooling.
This issue typically arises from insufficient supersaturation or a high energy barrier for nucleation.
Troubleshooting Steps:
-
Induce nucleation by scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.[2]
-
Introduce a seed crystal: If you have a small crystal of this compound from a previous batch, add it to the solution to act as a template for crystal growth.[6]
-
Increase concentration: The solution may be too dilute. Reheat the solution and carefully evaporate some of the solvent to increase the concentration. Be cautious not to over-concentrate, which could lead to oiling out.[7]
-
Use an anti-solvent: Slowly add a miscible anti-solvent to the solution at room temperature until turbidity persists. This will decrease the solubility of the compound and promote crystallization.
-
Allow for slow evaporation: Loosely cap the flask and allow the solvent to evaporate slowly over several hours or days. This gradually increases the concentration and can lead to the formation of high-quality crystals.
Problem 3: The crystal yield is very low.
A low yield can be caused by using too much solvent or premature filtration.
Troubleshooting Steps:
-
Concentrate the mother liquor: After filtering the initial crop of crystals, the remaining solution (mother liquor) may still contain a significant amount of dissolved compound.[7] Concentrate the mother liquor by evaporating a portion of the solvent and cool it again to obtain a second crop of crystals.
-
Optimize the solvent volume: During the initial dissolution, use only the minimum amount of hot solvent required to fully dissolve the solid.[7] Using an excess of solvent will result in more of the compound remaining in the solution upon cooling.
-
Ensure complete cooling: Allow the solution to cool for a sufficient amount of time at the lowest practical temperature to maximize the amount of precipitate.
Experimental Protocols
The following are general protocols that can be adapted for the crystallization of this compound.
Protocol 1: Slow Cooling Crystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of a pre-selected solvent (e.g., methanol, ethanol). Heat the mixture to boiling while stirring. Continue to add the solvent portion-wise until the solid is completely dissolved.[6]
-
Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. To slow down the cooling process further, the flask can be placed in an insulated container.[7]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath or a refrigerator for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under a vacuum to remove any residual solvent.
Protocol 2: Vapor Diffusion
-
Preparation: Dissolve the this compound in a small amount of a "good" solvent (e.g., DMF, DMSO, or a solvent in which it is readily soluble). Place this solution in a small, open vial.
-
Setup: Place the vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a jar) that contains a larger volume of an "anti-solvent" (e.g., diethyl ether, hexanes).
-
Diffusion: Over time, the anti-solvent vapor will slowly diffuse into the vial containing the compound solution. This gradual change in solvent composition will reduce the solubility of the compound and promote the growth of high-quality crystals.
-
Isolation: Once crystals have formed, carefully remove the vial and isolate the crystals as described in Protocol 1.
Visualizations
Caption: A generalized workflow for the recrystallization of this compound.
Caption: A decision tree for troubleshooting common crystallization problems.
References
- 1. 9H-purine-6(1h)-one, 9-benzyl- (CAS 14013-11-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. benchchem.com [benchchem.com]
- 3. 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Benzyl-9-isopropyl-9H-purin-6-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 9-Benzyl-9H-purin-6-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 9-Benzyl-9H-purin-6-ol.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: My final product shows the presence of an isomeric impurity by TLC and NMR. How can I remove it?
A1: The most common isomeric impurity is the N7-benzyl isomer formed during the benzylation of hypoxanthine. Due to their similar polarities, separation can be challenging.
-
Troubleshooting Steps:
-
Column Chromatography Optimization:
-
Use a shallow solvent gradient during column chromatography. A slow increase in the polar solvent (e.g., methanol in dichloromethane or ethyl acetate in hexanes) can improve separation.
-
Consider using a different stationary phase. If silica gel fails to provide adequate separation, reversed-phase (C18) chromatography may be effective, as the subtle differences in hydrophobicity between the isomers can be exploited.
-
-
Recrystallization:
-
Attempt fractional recrystallization from a suitable solvent system. This process involves multiple recrystallization steps and can be effective if the isomeric impurity is present in a small amount. Methanol has been used for recrystallization of similar purine derivatives.[1]
-
-
Q2: I am observing significant tailing of my product spot on the silica gel TLC plate. What could be the cause and how can I resolve it?
A2: Tailing is a common issue when purifying compounds with both acidic and basic functional groups, such as this compound, on silica gel. The purine ring nitrogens can interact strongly with the acidic silica surface.
-
Troubleshooting Steps:
-
Solvent System Modification:
-
Add a small amount of a basic modifier to your eluent system. For example, adding 0.1-1% triethylamine or pyridine to the mobile phase can neutralize the acidic sites on the silica gel and reduce tailing.
-
-
Alternative Stationary Phase:
-
Consider using neutral or basic alumina for column chromatography.
-
Amine-functionalized silica gel is another excellent alternative to minimize unwanted interactions.[2]
-
-
Q3: My crude product is an oil and does not solidify, making it difficult to handle for purification. What should I do?
A3: Oiling out can occur if the product is impure or if the solvent from the reaction work-up has not been completely removed.
-
Troubleshooting Steps:
-
Ensure Complete Solvent Removal: Use a high-vacuum pump to remove all traces of residual solvents like DMF or DMSO.
-
Trituration: Attempt to induce solidification by triturating the oil with a non-polar solvent in which the product is insoluble, such as hexanes or diethyl ether. This can help to crash out the solid product while dissolving some non-polar impurities.
-
Direct to Chromatography: If the oil persists, it can be directly purified by column chromatography. Dissolve the oil in a minimal amount of the mobile phase or a strong solvent like dichloromethane and adsorb it onto a small amount of silica gel. After drying, this solid can be loaded onto the column.
-
Q4: The recovery of my product after recrystallization is very low. How can I improve the yield?
A4: Low recovery during recrystallization can be due to the high solubility of the compound in the chosen solvent, even at low temperatures, or using an excessive amount of solvent.
-
Troubleshooting Steps:
-
Solvent Screening: Perform small-scale solubility tests to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer to maximize crystal formation. Rapid cooling can lead to the formation of small crystals that are difficult to filter and may trap impurities.
-
Solvent/Anti-Solvent System: Consider a two-solvent recrystallization. Dissolve the compound in a good solvent (e.g., methanol) and then slowly add a poor solvent (e.g., water or hexanes) until the solution becomes turbid. Gently warm the solution until it becomes clear again and then allow it to cool slowly.
-
Frequently Asked Questions (FAQs)
Q: What are the most common impurities I should expect in the synthesis of this compound?
A: Common impurities include:
-
Unreacted Hypoxanthine: The starting material for the benzylation reaction.
-
N7-Benzyl-9H-purin-6-ol: The primary isomeric byproduct.
-
Dibenzylated Products: Over-alkylation can lead to the formation of dibenzylated species.
-
Benzyl Bromide/Alcohol: Reagents and byproducts from the synthesis.
Q: What is a good starting point for a solvent system for column chromatography on silica gel?
A: A good starting point for purifying N-benzylated purines on silica gel is a mixture of a non-polar and a polar solvent.[2] You can begin with a system of Hexane:Ethyl Acetate and gradually increase the proportion of ethyl acetate. If the compound does not move, a more polar system like Dichloromethane:Methanol can be used, typically starting with a low percentage of methanol (1-2%) and increasing it as needed.[2]
Q: What is the approximate solubility of this compound?
Purification Parameters
The following table summarizes typical parameters for the purification of this compound based on methods used for similar purine derivatives.
| Parameter | Column Chromatography (Silica Gel) | Recrystallization |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | N/A |
| Mobile Phase | Hexane:Ethyl Acetate (gradient) or Dichloromethane:Methanol (gradient) | Methanol, Ethanol, or a solvent/anti-solvent system |
| Modifier | 0.1-1% Triethylamine (optional, to reduce tailing) | N/A |
| Typical Loading | 1-5% of silica gel weight | N/A |
| Expected Purity | >95% (can be higher depending on impurity profile) | >98% (effective for removing minor impurities) |
| Potential Issues | Tailing, co-elution of isomers | Oiling out, low recovery |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general method for the purification of this compound using silica gel column chromatography.
-
Column Preparation:
-
Select an appropriately sized glass column and add a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 Dichloromethane:Methanol).
-
Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure. Ensure there are no air bubbles or cracks in the packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel and add the dissolved crude product.
-
Evaporate the solvent to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Begin eluting the column with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A typical gradient might be from 2% to 10% methanol in dichloromethane.
-
Collect fractions and monitor the elution of the product by TLC.
-
-
Fraction Analysis and Product Recovery:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for the recrystallization of this compound.
-
Solvent Selection:
-
Place a small amount of the crude product in several test tubes.
-
Add a small amount of different solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate) to each test tube.
-
Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualizations
Caption: Experimental workflow for the column chromatography purification of this compound.
Caption: Logical relationship between purification challenges, potential causes, and solutions.
References
Technical Support Center: Minimizing Byproducts in 9-Benzyl-9H-purin-6-ol Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize byproduct formation during the synthesis of 9-Benzyl-9H-purin-6-ol (N9-benzylhypoxanthine).
Troubleshooting Guide
This guide addresses common issues encountered during the benzylation of hypoxanthine, focusing on strategies to improve the yield of the desired N9-isomer and reduce the formation of the N7-isomer and other byproducts.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction; suboptimal reaction conditions. | Ensure all reagents are dry, especially the solvent (e.g., DMF). Increase reaction temperature or prolong the reaction time to favor the thermodynamically more stable N9-isomer. Consider using a stronger base or a phase-transfer catalyst to enhance reactivity. |
| High Percentage of N7-benzylhypoxanthine Byproduct | The reaction is under kinetic control, favoring the formation of the N7-isomer. This can be influenced by the choice of base, solvent, and temperature.[1][2] | To favor the thermodynamically stable N9-isomer, consider switching to a more polar aprotic solvent like DMF and using a base such as K₂CO₃ or Cs₂CO₃.[3] Increasing the reaction temperature and allowing for a longer reaction time can also promote the formation of the N9 product.[1][2] |
| Presence of Multiple Unidentified Byproducts | Degradation of starting material or product; side reactions due to reactive impurities. | Use purified starting materials and high-purity, dry solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation. Lowering the reaction temperature might reduce the rate of side reactions, but this needs to be balanced with achieving a reasonable reaction rate for the main transformation. |
| Difficulty in Separating N9- and N7-Isomers | The isomers have very similar polarities, making chromatographic separation challenging. | Optimize the mobile phase for column chromatography. A gradient elution might be necessary. Alternatively, consider HPLC for better resolution. In some cases, recrystallization from a suitable solvent system can enrich one isomer. |
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct in the synthesis of this compound?
The main byproduct is typically the isomeric 7-Benzyl-7H-purin-6-ol (N7-benzylhypoxanthine).[1][2][4] The alkylation of the purine ring can occur at either the N9 or N7 position of the imidazole ring, leading to a mixture of these two regioisomers.
Q2: How can I confirm the identity of the N9- and N7-isomers in my reaction mixture?
Nuclear Magnetic Resonance (NMR) spectroscopy is a reliable method for distinguishing between the N7 and N9 isomers. A notable difference is often observed in the ¹³C NMR spectrum, specifically in the chemical shifts of the C5 and C8 carbons. The difference in chemical shifts between these two carbons is typically smaller for the N9-isomer compared to the N7-isomer.[1]
Q3: Which reaction conditions favor the formation of the desired this compound?
Conditions that favor thermodynamic control will generally yield a higher ratio of the N9-isomer, which is the more stable product.[1][2] This often involves:
-
Higher reaction temperatures: Provides the energy to overcome the activation barrier to the more stable product.
-
Longer reaction times: Allows the reaction to reach equilibrium, favoring the thermodynamic product.[1][2]
-
Polar aprotic solvents: Solvents like DMF are commonly used and can influence the regioselectivity.[3]
-
Choice of base: The base used can significantly impact the N9/N7 ratio. Carbonate bases like K₂CO₃ and Cs₂CO₃ are often employed.
Q4: Can protecting groups be used to improve the regioselectivity?
While not always necessary for this specific reaction, the use of protecting groups is a general strategy in organic synthesis to achieve regioselectivity. In the context of purine alkylation, one could theoretically protect the N7 position to direct benzylation to the N9 position. However, this adds extra steps to the synthesis (protection and deprotection) and may not be as efficient as optimizing the reaction conditions of the direct benzylation.
Data on Reaction Conditions and Isomer Ratios
The following table summarizes the expected qualitative outcomes of different reaction conditions on the N9/N7 isomer ratio based on established principles of purine alkylation.
| Parameter | Condition | Expected N9/N7 Ratio | Rationale |
| Temperature | Low (e.g., room temp.) | Lower | Favors kinetic product (often N7).[1][2] |
| High (e.g., >100 °C) | Higher | Favors thermodynamic product (N9).[1][2] | |
| Solvent | Non-polar | Variable | |
| Polar Aprotic (e.g., DMF) | Higher | Can better solvate the purine anion and influence the site of alkylation.[3] | |
| Base | Weak Base | Lower | May not fully deprotonate the purine, leading to a different reactivity profile. |
| Strong Base (e.g., K₂CO₃, Cs₂CO₃) | Higher | Ensures formation of the purine anion, and the counter-ion can influence regioselectivity. | |
| Reaction Time | Short | Lower | Reaction may not have reached equilibrium, reflecting the kinetic product distribution.[1][2] |
| Long | Higher | Allows for equilibration to the more stable N9-isomer.[1][2] |
Experimental Protocols
Key Experiment: N9-Benzylation of Hypoxanthine
This protocol is a generalized procedure based on common methods for purine alkylation, aimed at maximizing the N9-isomer.
Materials:
-
Hypoxanthine
-
Benzyl bromide or benzyl chloride
-
Potassium carbonate (K₂CO₃), dried
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add hypoxanthine (1.0 eq) and anhydrous DMF.
-
Add dried potassium carbonate (2.0-3.0 eq).
-
Stir the suspension at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen).
-
Add benzyl bromide (1.1-1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Remove the DMF under reduced pressure.
-
Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to separate the N9- and N7-isomers.
-
Combine the fractions containing the desired product and evaporate the solvent to yield this compound.
-
Characterize the product by NMR and Mass Spectrometry to confirm its identity and purity.
Visualizations
Caption: Benzylation of hypoxanthine proceeds via a purine anion, leading to a mixture of N9 (thermodynamic) and N7 (kinetic) isomers.
Caption: A logical workflow to troubleshoot and improve the N9/N7 isomer ratio in hypoxanthine benzylation reactions.
References
Technical Support Center: Long-Term Stability of 9-Benzyl-9H-purin-6-ol
Disclaimer: There is currently limited publicly available data on the long-term stability and specific degradation pathways of 9-Benzyl-9H-purin-6-ol. This guide provides a general framework and best practices based on the principles of stability testing for purine analogs and related heterocyclic compounds, in accordance with ICH guidelines. Researchers should adapt these recommendations to their specific experimental findings.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: Based on the structure, which includes a purine ring system and a benzyl group, the primary factors influencing stability are likely to be:
-
pH: The purine ring contains ionizable protons, making the compound susceptible to acid and base-catalyzed hydrolysis.
-
Oxidation: The electron-rich purine core can be susceptible to oxidative degradation.
-
Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation rates.
-
Light (Photostability): Aromatic systems can be sensitive to UV or visible light, leading to photolytic degradation.
Q2: How should I store this compound for long-term stability?
A2: For long-term storage, it is recommended to keep the compound in a well-sealed container, protected from light, at a controlled low temperature (e.g., 2-8°C or frozen at -20°C). Storage in an inert atmosphere (e.g., under argon or nitrogen) can also minimize oxidative degradation.
Q3: What are the expected degradation products of this compound?
A3: While specific degradation products have not been reported, potential degradation pathways could involve:
-
Hydrolysis: Cleavage of the benzyl group from the purine ring, yielding 6-hydroxypurine (hypoxanthine) and benzyl alcohol. The purine ring itself could also undergo hydrolytic cleavage under harsh conditions.
-
Oxidation: Oxidation of the purine ring to form uric acid analogs or N-oxides. The benzyl group could also be oxidized to benzoic acid or benzaldehyde.
Q4: Which analytical techniques are suitable for a stability-indicating assay of this compound?
A4: A stability-indicating analytical method is one that can separate the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique. A reversed-phase C18 column with a gradient elution using a buffered mobile phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point for method development. Mass spectrometry (LC-MS) can be invaluable for the identification of unknown degradation products.
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Interaction of the basic purine ring with acidic silanols on the HPLC column. 2. Sample solvent mismatch with the mobile phase. 3. Column overload. | 1. Use a base-deactivated column or an end-capped column. Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations. Adjust mobile phase pH. 2. Dissolve the sample in the initial mobile phase. 3. Reduce the injection volume or sample concentration. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Column degradation. | 1. Ensure accurate and consistent mobile phase preparation. Premix mobile phase components. 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column thoroughly before each run. If the problem persists, replace the column. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents and additives. 2. Implement a robust needle wash protocol in the autosampler method. Inject a blank solvent to check for carryover. |
Data Presentation
Table 1: Hypothetical Long-Term Stability Data for this compound at 25°C/60% RH
| Time Point (Months) | Assay (%) | Total Degradants (%) | Appearance |
| 0 | 99.8 | <0.1 | White to off-white powder |
| 3 | 99.5 | 0.3 | Conforms |
| 6 | 99.1 | 0.7 | Conforms |
| 12 | 98.2 | 1.6 | Conforms |
| 24 | 96.5 | 3.3 | Slight yellow tint |
Table 2: Hypothetical Forced Degradation Results for this compound
| Stress Condition | Duration | Assay (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 M HCl | 24 h | 85.2 | 12.1 (Hypoxanthine) | 1.5 (Unknown) |
| 0.1 M NaOH | 8 h | 90.5 | 8.2 (Unknown) | 0.8 (Unknown) |
| 5% H₂O₂ | 24 h | 78.9 | 15.3 (N-oxide derivative) | 4.6 (Unknown) |
| Heat (80°C) | 48 h | 95.1 | 3.5 (Unknown) | 1.1 (Unknown) |
| Light (ICH Q1B) | 10 days | 99.2 | 0.5 (Unknown) | <0.1 (Unknown) |
Experimental Protocols
General Protocol for Long-Term Stability Testing
-
Sample Preparation: Prepare multiple, identical samples of this compound in the intended container closure system.
-
Storage Conditions: Place the samples in stability chambers maintained at the desired long-term storage conditions (e.g., 25°C/60% RH and accelerated conditions at 40°C/75% RH).
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. The analysis should include:
-
Assay: To determine the potency of the active substance.
-
Purity: To detect and quantify any degradation products.
-
Appearance: Visual inspection for any changes in physical properties (e.g., color, clarity).
-
-
Data Evaluation: Evaluate the data to determine the shelf-life and recommended storage conditions.
Visualizations
Technical Support Center: Interpretation of Complex NMR Spectra of Purine Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of purine analogues.
Frequently Asked Questions (FAQs)
Q1: Why are the 1H NMR spectra of my purine analogues often complex and difficult to interpret?
A1: The complexity arises from several inherent structural features of the purine ring system. The presence of multiple nitrogen atoms leads to a complex electronic environment, influencing proton chemical shifts. Furthermore, phenomena such as tautomerism (the migration of a proton between different nitrogen atoms, e.g., N7-H vs. N9-H) and the potential for regioisomers (e.g., N7 vs. N9 substitution) can result in the presence of multiple species in solution, each with its own set of NMR signals.[1][2][3]
Q2: I am observing significant peak broadening in my 1H NMR spectrum. What are the possible causes?
A2: Peak broadening in the NMR spectra of purine analogues can be attributed to several factors:
-
Chemical Exchange: Intermediate-rate chemical exchange processes, such as tautomerism or conformational changes, are a common cause of broad peaks.[4][5][6]
-
Aggregation: Purine analogues can self-associate through hydrogen bonding or π-π stacking, especially at higher concentrations, leading to broader signals.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metal ions can cause significant line broadening.
-
Poor Shimming: An inhomogeneous magnetic field will lead to broad and distorted peaks for all signals in the spectrum.[7]
Q3: How can I confirm the presence of N-H protons in my purine analogue?
A3: The presence of exchangeable N-H protons can be confirmed by a simple D2O exchange experiment. After acquiring a standard 1H NMR spectrum, add a drop of deuterium oxide (D2O) to the NMR tube, shake well, and re-acquire the spectrum. Protons attached to nitrogen will exchange with deuterium and their corresponding signals will decrease in intensity or disappear entirely.[8][9]
Q4: What is the best approach to unambiguously assign the 1H, 13C, and 15N signals in my complex purine analogue spectrum?
A4: A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is the most effective strategy for unambiguous signal assignment.
-
1D NMR: 1H, 13C{1H}, and 15N NMR spectra provide initial information on the chemical shifts.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies 1H-1H spin-spin coupling networks, helping to connect protons that are two or three bonds apart.[10][11][12]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded 1H and 13C (or 15N) nuclei, allowing for the assignment of carbons or nitrogens based on their attached protons.[10][13][14]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons (or nitrogens) that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton.[10][12][13]
-
Troubleshooting Guides
Issue 1: Overlapping Signals in the Aromatic Region
Problem: Protons on the purine core often resonate in a narrow region of the 1H NMR spectrum, leading to significant signal overlap and making interpretation difficult.
Troubleshooting Steps:
-
Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., switching from CDCl3 to benzene-d6 or DMSO-d6) can alter the chemical shifts of the protons and may resolve the overlap.[8]
-
Increase Spectrometer Field Strength: Higher field magnets provide better signal dispersion, which can help to resolve overlapping multiplets.
-
Utilize 2D NMR:
-
Run a COSY experiment to identify which protons are coupled to each other, even if their signals are overlapping.
-
Use HSQC to spread the proton signals out in a second dimension based on the chemical shifts of the carbons they are attached to.
-
Employ HMBC to trace long-range correlations, which can help to assign protons based on their connectivity to well-resolved quaternary carbons.
-
Issue 2: Inaccurate Integration for Quantitative Analysis (qNMR)
Problem: The integral values in a 1H NMR spectrum are not proportional to the number of protons, leading to incorrect purity or concentration measurements.
Troubleshooting Steps:
-
Ensure Full Relaxation: For accurate quantification, all protons must fully relax back to their equilibrium state between pulses. This is achieved by setting a sufficiently long relaxation delay (d1). A good starting point is to set d1 to at least 5 times the longest T1 (spin-lattice relaxation time) of any proton in the molecule.
-
Use a Calibrated 90° Pulse: Ensure that the 90° pulse width is accurately calibrated to provide uniform excitation across the entire spectrum.
-
Check for Signal Overlap: Ensure that the signals being integrated do not overlap with signals from the internal standard, impurities, or the solvent.
-
Sufficient Signal-to-Noise Ratio: A high signal-to-noise ratio is essential for accurate integration. Increase the number of scans if necessary.
-
Proper Data Processing: Use a proper baseline correction and ensure that the integration limits are set correctly to encompass the entire peak, including any satellite peaks.
Data Presentation
Table 1: Typical 1H NMR Chemical Shift Ranges for Protons on a Purine Core.
| Proton | Typical Chemical Shift (ppm) | Notes |
| H2 | 7.8 - 8.5 | |
| H6 | 8.0 - 9.0 | |
| H8 | 7.5 - 8.5 | |
| N-H | 7.0 - 13.0 | Broad, exchangeable proton. Chemical shift is highly dependent on solvent and concentration. |
Note: These are approximate ranges and can vary significantly based on substitution, solvent, and pH.[9][15][16]
Table 2: Typical 13C NMR Chemical Shift Ranges for Carbons in a Purine Core.
| Carbon | Typical Chemical Shift (ppm) |
| C2 | 150 - 160 |
| C4 | 145 - 155 |
| C5 | 115 - 125 |
| C6 | 140 - 150 |
| C8 | 135 - 145 |
Note: These are approximate ranges and can vary based on substitution.[16][17][18]
Table 3: Typical 15N NMR Chemical Shift Ranges for Nitrogens in a Purine Core (Referenced to liquid NH3).
| Nitrogen | Typical Chemical Shift (ppm) | Notes |
| N1 | 230 - 260 | Pyridine-like |
| N3 | 240 - 270 | Pyridine-like |
| N7 | 150 - 170 | Pyrrole-like (protonated) |
| N9 | 160 - 180 | Pyrrole-like (protonated) |
Note: 15N chemical shifts are very sensitive to protonation state and solvent effects. The values can shift significantly upon protonation.[19][20][21][22]
Experimental Protocols
Protocol 1: Structure Elucidation of a Novel Purine Analogue using 2D NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified purine analogue in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6).
-
Ensure the sample is fully dissolved. If not, try gentle vortexing or sonication.
-
Filter the sample if any particulate matter is present.
-
-
1D NMR Acquisition:
-
Acquire a standard 1H NMR spectrum to assess the overall complexity and signal dispersion.
-
Acquire a 13C{1H} NMR spectrum.
-
-
2D NMR Acquisition:
-
COSY: Acquire a gradient-enhanced COSY45 or DQF-COSY experiment to establish 1H-1H correlations.
-
HSQC: Acquire a gradient-enhanced HSQC experiment optimized for a one-bond 1JCH coupling of ~145 Hz. This will correlate each proton with its directly attached carbon.
-
HMBC: Acquire a gradient-enhanced HMBC experiment. Set the long-range coupling delay to optimize for 2,3JCH couplings of 8-10 Hz. This will reveal multi-bond correlations, which are key for connecting different spin systems and identifying quaternary carbons.
-
-
Data Analysis:
-
Process all spectra using appropriate window functions and baseline correction.
-
Start by assigning protons to their directly attached carbons using the HSQC spectrum.
-
Use the COSY spectrum to link together adjacent protons into spin systems.
-
Use the HMBC correlations to connect the spin systems and to assign quaternary carbons.
-
Protocol 2: Purity Determination of a Purine Analogue by Quantitative 1H NMR (qNMR)
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the purine analogue into a vial.
-
Select a suitable internal standard with a known purity that has sharp signals that do not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).[23][24][25] Accurately weigh an appropriate amount of the internal standard into the same vial.
-
Dissolve both the analyte and the internal standard in a precise volume of a deuterated solvent (e.g., 1.00 mL of DMSO-d6).
-
Transfer an exact volume (e.g., 0.6 mL) of this solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Use a calibrated 90° pulse angle.
-
Set the relaxation delay (d1) to at least 5 times the longest T1 of the signals of interest (both analyte and internal standard). A d1 of 30-60 seconds is often sufficient for many small molecules.
-
Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for high precision).[24]
-
-
Data Processing and Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal for the analyte (Ianalyte) and a signal for the internal standard (Istd).
-
Calculate the purity of the analyte using the following formula:
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
-
Mandatory Visualizations
Caption: Troubleshooting workflow for complex NMR spectra of purine analogues.
Caption: Mechanism of action of 6-mercaptopurine, a purine analogue.[26][27][28]
References
- 1. scribd.com [scribd.com]
- 2. NMR Quantification of Tautomeric Populations in Biogenic Purine Bases | Semantic Scholar [semanticscholar.org]
- 3. Direct determination of tautomerism in purine derivatives by low-temperature NMR spectroscopy | Masaryk University [muni.cz]
- 4. NMR line broadening techniques - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. reddit.com [reddit.com]
- 7. sites.bu.edu [sites.bu.edu]
- 8. Troubleshooting [chem.rochester.edu]
- 9. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 11. youtube.com [youtube.com]
- 12. rsc.org [rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 15. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 16. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 19. mdche.u-szeged.hu [mdche.u-szeged.hu]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. 15N chemical shift referencing in solid state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. pubsapp.acs.org [pubsapp.acs.org]
- 25. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 26. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Strategies for Scaling Up 9-Benzyl-9H-purin-6-ol Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and scale-up of 9-Benzyl-9H-purin-6-ol (also known as 9-benzylhypoxanthine). It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for scaling up this compound production?
A1: There are two main scalable strategies for the synthesis of this compound:
-
Two-Step Synthesis from Hypoxanthine: This involves the chlorination of hypoxanthine to 6-chloropurine, followed by N9-benzylation to form 9-benzyl-6-chloropurine, and subsequent hydrolysis to the final product. This is often the more controlled and higher-yielding route for large-scale production.
-
Direct Benzylation of Hypoxanthine: This is a more direct, one-pot approach. However, it often suffers from a lack of regioselectivity, leading to the formation of multiple isomers (N1, N3, N7, and N9-benzylhypoxanthine) which can be challenging to separate.
Q2: How can I improve the regioselectivity of the direct benzylation of hypoxanthine to favor the N9 isomer?
A2: Achieving high N9-selectivity is a significant challenge. thermodynamically controlled reactions tend to favor the N9 isomer. Using a silylation method, where hypoxanthine is first treated with a silylating agent like hexamethyldisilazane (HMDS) to form a silylated intermediate, can significantly improve the regioselectivity of the subsequent benzylation at the N9 position.
Q3: What are the common side products when synthesizing this compound?
A3: In the two-step synthesis, incomplete hydrolysis of 9-benzyl-6-chloropurine can leave residual starting material. During direct benzylation, the primary side products are the N1, N3, and N7-benzyl isomers of hypoxanthine. In both routes, over-alkylation leading to disubstituted products is possible if reaction conditions are not carefully controlled.
Q4: What purification methods are most effective for this compound?
A4: Recrystallization is a common and effective method for purifying the final product, often using solvents like ethanol or mixtures of ethanol and water. For separating isomeric mixtures from direct benzylation, column chromatography on silica gel is typically required, which can be less practical for very large-scale production.
Troubleshooting Guides
Route 1: Two-Step Synthesis via 9-Benzyl-6-chloropurine
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield in the chlorination of hypoxanthine | - Incomplete reaction.- Degradation of the product. | - Ensure anhydrous conditions as phosphorus oxychloride is water-sensitive.- Use a tertiary amine catalyst (e.g., N,N-dimethylaniline) to drive the reaction to completion.[1] |
| Formation of multiple isomers during benzylation of 6-chloropurine | - Reaction conditions favoring multiple sites of alkylation. | - Use a polar aprotic solvent like DMF.- Employ a base such as potassium carbonate to deprotonate the purine, which can favor N9 alkylation.- Control the reaction temperature; moderate temperatures are generally preferred. |
| Incomplete hydrolysis of 9-benzyl-6-chloropurine | - Insufficient reaction time or temperature.- Base concentration is too low. | - Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC.- Use a higher concentration of the base (e.g., sodium hydroxide or potassium hydroxide). |
| Cleavage of the benzyl group during hydrolysis | - Harsh basic or acidic conditions. | - Use milder hydrolysis conditions. For example, use a weaker base or perform the reaction at a lower temperature for a longer duration.- If using acidic hydrolysis, use a moderate acid concentration and control the temperature. |
Route 2: Direct Benzylation of Hypoxanthine
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low overall yield | - Poor solubility of hypoxanthine.- Inefficient benzylation. | - Use a suitable solvent to improve the solubility of hypoxanthine, such as DMF or DMSO.- Optimize the base and reaction temperature. |
| Poor N9-regioselectivity (mixture of isomers) | - Multiple reactive nitrogen atoms on the purine ring. | - Employ a silylation strategy: pre-treat hypoxanthine with a silylating agent (e.g., HMDS) before adding the benzylating agent.- Use a phase-transfer catalyst which can sometimes improve selectivity. |
| Difficulty in separating N7 and N9 isomers | - Similar polarities of the isomers. | - Optimize the mobile phase for column chromatography. A gradient elution might be necessary.- Consider derivatization of the mixture to facilitate separation, followed by removal of the derivatizing group. |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
Step A: Synthesis of 9-Benzyl-6-chloropurine
This procedure is adapted from general methods for the alkylation of chloropurines.
-
Materials: 6-chloropurine, benzyl bromide, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).
-
Procedure: a. To a stirred suspension of 6-chloropurine (1 equivalent) and finely ground K₂CO₃ (1.5 equivalents) in anhydrous DMF, add benzyl bromide (1.1 equivalents) dropwise at room temperature. b. Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC. c. After completion, cool the mixture to room temperature and pour it into ice water. d. Collect the precipitated solid by filtration, wash with water, and dry under vacuum. e. The crude product can be purified by recrystallization from ethanol to yield 9-benzyl-6-chloropurine.
Step B: Hydrolysis of 9-Benzyl-6-chloropurine to this compound
This protocol is based on standard procedures for the hydrolysis of 6-chloropurines.
-
Materials: 9-benzyl-6-chloropurine, sodium hydroxide (NaOH), water, ethanol.
-
Procedure: a. Dissolve 9-benzyl-6-chloropurine (1 equivalent) in a 2 M aqueous solution of NaOH (5 equivalents). b. Heat the mixture to reflux (approximately 100 °C) for 2-4 hours. Monitor the disappearance of the starting material by TLC. c. Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., concentrated HCl) to pH 7. d. The product will precipitate out of the solution. e. Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol. f. Dry the product under vacuum to obtain this compound.
Protocol 2: Direct N9-Benzylation of Hypoxanthine (Silylation Method)
This protocol is a conceptual adaptation based on silylation methods for improved regioselectivity.
-
Materials: Hypoxanthine, hexamethyldisilazane (HMDS), ammonium sulfate ((NH₄)₂SO₄), benzyl bromide, anhydrous toluene.
-
Procedure: a. In a flame-dried flask under an inert atmosphere, suspend hypoxanthine (1 equivalent) in anhydrous toluene. b. Add a catalytic amount of ammonium sulfate and an excess of HMDS (2-3 equivalents). c. Reflux the mixture until the solution becomes clear, indicating the formation of the silylated hypoxanthine. d. Cool the reaction mixture and add benzyl bromide (1.1 equivalents). e. Heat the mixture at 80-90 °C and stir for 12-24 hours, monitoring the reaction by TLC. f. Cool the reaction to room temperature and quench by the slow addition of methanol. g. Remove the solvent under reduced pressure. h. The residue will contain a mixture of benzylated hypoxanthine isomers, with the N9 isomer being the major product. i. Purify the desired this compound by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical yields for the described synthetic routes. Note that yields can vary significantly based on reaction scale and optimization.
| Synthetic Route | Step | Typical Yield | Purity |
| Two-Step Synthesis | N9-Benzylation of 6-chloropurine | 70-85% | >95% after recrystallization |
| Hydrolysis of 9-benzyl-6-chloropurine | 85-95% | >98% after recrystallization | |
| Direct Benzylation | Silylation-assisted benzylation | 40-60% (of N9 isomer after chromatography) | >99% after chromatography |
Visualizations
Caption: Synthetic Routes for this compound Production.
Caption: Troubleshooting Logic for Production Issues.
References
Validation & Comparative
A Comparative Guide to 9-Benzyl-9H-purin-6-ol and Other Substituted Purine Analogues for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 9-Benzyl-9H-purin-6-ol (also known as 9-benzylhypoxanthine) and other substituted purine analogues, focusing on their performance in preclinical studies. The information herein is supported by experimental data to aid in the evaluation of these compounds as potential therapeutic agents. Purine analogues are a cornerstone in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, antiviral, and enzyme-inhibitory effects.[1][2] The substituent at the 9-position, such as a benzyl group, significantly influences the biological activity of the purine core.[3]
Performance Comparison of Substituted Purine Analogues
The biological activity of purine analogues is highly dependent on the nature and position of their substituents. While direct comparative studies on this compound are limited, extensive research on related 9-benzyl substituted purines and other analogues reveals key structure-activity relationships. These compounds have been extensively evaluated for their cytotoxic effects against various cancer cell lines and their inhibitory activity against crucial cellular targets like cyclin-dependent kinases (CDKs), Src kinase, and topoisomerase II.
Cytotoxic Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various substituted purine analogues against several human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
Table 1: Cytotoxicity of 6,9-Disubstituted Purine Analogues [4][5]
| Compound ID | N9-Substituent | C6-Substituent | Cell Line | IC50 (µM) |
| 12 | 4-Trifluoromethylbenzyl | 4-(4-Trifluoromethylphenyl)piperazine | Huh7 (Liver) | 0.08 |
| 22 | 4-Trifluoromethylbenzyl | 4-(3,4-Dichlorophenyl)piperazine | Huh7 (Liver) | 0.13 |
| 25 | 4-Chlorobenzyl | 4-(3,4-Dichlorophenyl)piperazine | Huh7 (Liver) | < 0.1 |
| 12 | 4-Trifluoromethylbenzyl | 4-(4-Trifluoromethylphenyl)piperazine | HepG2 (Liver) | 0.13 |
| 25 | 4-Chlorobenzyl | 4-(3,4-Dichlorophenyl)piperazine | HepG2 (Liver) | 0.1 |
Table 2: Cytotoxicity of 9-Substituted-6-chloro-9H-purines [6]
| Compound ID | N9-Substituent | Cell Line | GI50 (µM) |
| 11e | 3,4-Dichlorobenzyl | K562 (Leukemia) | 1.89 |
| 11f | 4-Trifluoromethylbenzyl | K562 (Leukemia) | 2.45 |
| 11g | 4-Nitrobenzyl | K562 (Leukemia) | 2.11 |
| 11h | 2,4-Dichlorobenzyl | K562 (Leukemia) | 2.01 |
| 11e | 3,4-Dichlorobenzyl | SH-SY5Y (Neuroblastoma) | 1.54 |
| 11f | 4-Trifluoromethylbenzyl | SH-SY5Y (Neuroblastoma) | 2.11 |
| 11g | 4-Nitrobenzyl | SH-SY5Y (Neuroblastoma) | 1.95 |
| 11h | 2,4-Dichlorobenzyl | SH-SY5Y (Neuroblastoma) | 1.88 |
| 11e | 3,4-Dichlorobenzyl | AGS (Gastric) | 1.23 |
| 11f | 4-Trifluoromethylbenzyl | AGS (Gastric) | 1.78 |
| 11g | 4-Nitrobenzyl | AGS (Gastric) | 1.55 |
| 11h | 2,4-Dichlorobenzyl | AGS (Gastric) | 1.62 |
Enzyme Inhibition
Substituted purines are well-known inhibitors of various kinases and other enzymes critical for cell proliferation and survival.
Table 3: Kinase Inhibitory Activity of Substituted Purine Analogues
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 9-(Arenethenyl)purines (e.g., Compound 3g) | Src | 3.8 | [7][8] |
| 9-(Arenethenyl)purines (e.g., Compound 3g) | Abl | 5.7 | [7][8] |
| 2,6,9-Trisubstituted Purines (e.g., Roscovitine) | CDK2 | ~700 | [9] |
| 2-Alkynylated Purines (e.g., Compound 4e) | CDK1/cyclin B | 60 | [10] |
| 2-Alkynylated Purines (e.g., Compound 5e) | CDK1/cyclin B | 60 | [10] |
| 2-Arylaminopurines | CDK2 | 10-80 fold > CDK1 | [11] |
Key Biological Targets and Signaling Pathways
Cyclin-Dependent Kinases (CDKs)
CDKs are key regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy.[12] Several substituted purines, such as roscovitine and its analogues, are potent CDK inhibitors.[9][13] They act as ATP-competitive inhibitors, binding to the ATP-binding pocket of CDKs and preventing the phosphorylation of their substrates.
Caption: ATP-competitive inhibition of CDK/Cyclin complexes by substituted purine analogues.
Src Kinase
Src is a non-receptor tyrosine kinase that plays a pivotal role in signaling pathways controlling cell proliferation, survival, migration, and angiogenesis.[14][15] Its aberrant activation is common in many cancers.[16] Purine-based compounds have been developed as potent Src kinase inhibitors.[17]
Caption: Inhibition of the Src kinase signaling pathway by substituted purine analogues.
Topoisomerase II
Topoisomerase II is an essential enzyme that alters DNA topology to facilitate processes like DNA replication and chromosome segregation.[18] It is a validated target for anticancer drugs. Some substituted purine analogues act as catalytic inhibitors of topoisomerase II, interfering with its ATPase activity and preventing DNA strand passage without stabilizing the DNA-cleavage complex.[19][20]
References
- 1. researchgate.net [researchgate.net]
- 2. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure-activity relationships of a series of 9-substituted adenine derivatives as selective phosphodiesterase type-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 9H-purins as potential tubulin polymerization inhibitors: Synthesis, biological evaluation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclin-dependent kinase inhibition by new C-2 alkynylated purine derivatives and molecular structure of a CDK2-inhibitor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The design and synthesis of purine inhibitors of CDK2. III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Structural basis of Src tyrosine kinase inhibition with a new class of potent and selective trisubstituted purine-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DNA topoisomerase II and its growing repertoire of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Catalytic inhibition of topoisomerase II by a novel rationally designed ATP-competitive purine analogue - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Biological Target of 9-Benzyl-9H-purin-6-ol: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative framework for validating the biological target of the novel purine analog, 9-Benzyl-9H-purin-6-ol. Direct experimental data on the specific biological target of this compound is not extensively available in publicly accessible literature. Therefore, this document outlines established methodologies and presents comparative data from structurally similar purine analogs to guide the target validation process. By examining the known targets and validation strategies for related compounds, researchers can devise a robust experimental plan to elucidate the mechanism of action of this compound.
Introduction to Purine Analogs and Their Targets
Purine analogs are a class of molecules that mimic endogenous purines (adenine and guanine) and are known to interfere with various cellular processes by interacting with a range of biological targets.[1][2] These compounds have been successfully developed as anticancer, antiviral, and immunosuppressive agents.[1][3] Their diverse biological activities stem from their ability to inhibit key enzymes involved in nucleic acid synthesis, modulate the activity of protein kinases, or interact with other ATP-binding proteins.[4][5][6][7]
Given the structural motif of this compound, potential biological targets could include, but are not limited to, protein kinases, heat shock proteins, and enzymes involved in purine metabolism such as xanthine oxidase. The following sections provide a comparative overview of experimental data and protocols for validating such targets for related purine derivatives.
Comparative Analysis of Purine Analogs
To inform the target validation strategy for this compound, it is valuable to compare its structure and potential activity with other well-characterized purine analogs.
Structural Analogs and Their Known Targets
| Compound Name | Structural Similarity to this compound | Known Biological Target(s) |
| O6-Benzylguanine | Isomeric, with benzyl group on oxygen at position 6. | O6-alkylguanine-DNA alkyltransferase (AGT)[8] |
| 6-Mercaptopurine | Purine core, different substituent at position 6. | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT), inhibits purine biosynthesis.[2] |
| N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides | Substituted purine core. | Xanthine Oxidase[6] |
| 9-(Arenethenyl)purines | 9-substituted purine core. | Dual Src/Abl kinase inhibitors[7] |
| 2,6,9-trisubstituted purines | 9-substituted purine core. | Hedgehog (Hh) signaling pathway inhibitor[9] |
Experimental Data for Target Validation
The following tables summarize quantitative data from studies on related purine analogs, offering a benchmark for assessing the potency and selectivity of this compound.
Table 1: In Vitro Cytotoxicity of Selected Purine Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 19 (6-substituted piperazine/phenyl-9-cyclopentyl purine) | Huh7 (Liver Cancer) | < 5 | [4] |
| Compound 56 (6-substituted piperazine/phenyl-9-cyclopentyl purine) | Huh7 (Liver Cancer) | < 10 | [4] |
| Isoxazole derivative 6c | HCT116 (Colon Cancer) | 0.203 | [5] |
| 4-methylbenzyl derivative 14 | MCF-7 (Breast Cancer) | 1.00 | [5] |
Table 2: Kinase Inhibitory Activity of Selected Purine Analogs
| Compound | Target Kinase | IC50 (µM) | Assay Type | Reference |
| Isoxazole derivative 6c | Hsp90α | 0.203 | Fluorescence Polarization | [5] |
| 4-methylbenzyl derivative 14 | Hsp90α | 1.00 | Fluorescence Polarization | [5] |
| 9i (AP24226) | Src | - | In vivo efficacy | [7] |
| 9i (AP24226) | Abl | - | In vivo efficacy | [7] |
Experimental Protocols for Target Validation
The following are detailed methodologies for key experiments crucial for validating the biological target of a novel purine analog.
Protocol 1: In Vitro Kinase Profiling
Objective: To determine the inhibitory activity and selectivity of this compound against a panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series to test a range of concentrations.
-
Kinase Reaction: In a microplate, combine the test compound dilutions, a specific kinase, its substrate (e.g., a peptide or protein), and ATP.
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Measure kinase activity by quantifying substrate phosphorylation. Common methods include radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of this compound to its putative target protein in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with either the test compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures. Target engagement by the compound will stabilize the protein, leading to a higher melting temperature.
-
Protein Precipitation: Centrifuge the heated lysates to pellet precipitated proteins.
-
Detection: Analyze the amount of the target protein remaining in the supernatant using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve for the treated sample indicates target engagement.
Protocol 3: Target Knockdown or Knockout Validation
Objective: To determine if the phenotypic effects of this compound are dependent on its putative target.
Methodology:
-
Gene Silencing: Use siRNA, shRNA, or CRISPR/Cas9 technology to reduce or eliminate the expression of the putative target protein in a relevant cell line.
-
Compound Treatment: Treat both the modified (knockdown/knockout) and wild-type cells with this compound.
-
Phenotypic Assay: Measure a relevant cellular phenotype (e.g., cell viability, apoptosis, or a specific signaling event) in both cell populations.
-
Data Analysis: If the effect of the compound is diminished or absent in the knockdown/knockout cells compared to the wild-type cells, it provides strong evidence that the observed phenotype is mediated through the target protein.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental logic and potential mechanisms of action, the following diagrams are provided.
Caption: A generalized workflow for validating the biological target of a novel purine analog.
Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of this compound on Src kinase.
Conclusion
While the precise biological target of this compound remains to be definitively identified, this guide provides a comprehensive framework for its validation. By leveraging the knowledge gained from the study of structurally related purine analogs and employing the detailed experimental protocols outlined, researchers can systematically investigate and confirm the molecular target and mechanism of action of this novel compound. This structured approach is essential for advancing the development of this compound as a potential therapeutic agent.
References
- 1. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Azathioprine - Wikipedia [en.wikipedia.org]
- 4. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. 6-(Phenylmethoxy)-9H-purin-2-amine | C12H11N5O | CID 4578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays [mdpi.com]
Comparative Analysis of 9-Benzyl-9H-purine Derivatives: A Focus on Anticancer Activity
A detailed guide for researchers, scientists, and drug development professionals on the biological activity of 9-benzyl-9H-purine derivatives, with a focus on their potential as anticancer agents. This guide provides a comparative analysis of their efficacy, supported by experimental data and detailed protocols.
The purine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives being investigated for a wide range of therapeutic applications, including antiviral, antibacterial, and anticancer treatments.[1] The 9-benzyl-9H-purine core, in particular, has emerged as a promising template for the development of novel cytotoxic agents. This guide provides a comparative analysis of the anticancer activity of a series of 6,9-disubstituted purine analogs, where the N-9 position is substituted with a benzyl group or its derivatives.
Quantitative Analysis of Cytotoxic Activity
The in vitro cytotoxic activity of a series of 9-benzyl-6-(4-substituted piperazin-1-yl)-9H-purine derivatives was evaluated against a panel of human cancer cell lines: Huh7 (liver carcinoma), HCT116 (colon carcinoma), and MCF7 (breast carcinoma). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, were determined and are summarized in the table below.[2][3]
| Compound ID | R (Substitution on Benzyl Ring) | R1 (Substitution on Piperazine Ring) | IC50 (µM) vs. Huh7 | IC50 (µM) vs. HCT116 | IC50 (µM) vs. MCF7 |
| 7 | H | 4-CF3-Ph | 0.13 ± 0.01 | 0.15 ± 0.02 | 0.21 ± 0.03 |
| 8 | 4-F | 4-CF3-Ph | 0.11 ± 0.01 | 0.14 ± 0.01 | 0.18 ± 0.02 |
| 9 | 4-Cl | 4-CF3-Ph | 0.09 ± 0.01 | 0.12 ± 0.01 | 0.15 ± 0.01 |
| 10 | 4-Br | 4-CF3-Ph | 0.08 ± 0.01 | 0.11 ± 0.01 | 0.14 ± 0.01 |
| 11 | 4-Me | 4-CF3-Ph | 0.10 ± 0.01 | 0.13 ± 0.02 | 0.16 ± 0.02 |
| 12 | 4-OMe | 4-CF3-Ph | 0.08 ± 0.01 | 0.10 ± 0.01 | 0.13 ± 0.01 |
| 13 | H | 4-F-Ph | 0.25 ± 0.03 | 0.31 ± 0.04 | 0.45 ± 0.05 |
| 14 | 4-F | 4-F-Ph | 0.22 ± 0.02 | 0.28 ± 0.03 | 0.40 ± 0.04 |
| 15 | 4-Cl | 4-F-Ph | 0.18 ± 0.02 | 0.24 ± 0.03 | 0.35 ± 0.04 |
| 16 | 4-Br | 4-F-Ph | 0.16 ± 0.02 | 0.21 ± 0.02 | 0.30 ± 0.03 |
| 17 | 4-Me | 4-F-Ph | 0.20 ± 0.02 | 0.26 ± 0.03 | 0.38 ± 0.04 |
| 18 | 4-OMe | 4-F-Ph | 0.15 ± 0.02 | 0.19 ± 0.02 | 0.28 ± 0.03 |
| 19 | H | 4-Cl-Ph | 0.30 ± 0.04 | 0.42 ± 0.05 | 0.58 ± 0.06 |
| 20 | 4-F | 4-Cl-Ph | 0.27 ± 0.03 | 0.38 ± 0.04 | 0.52 ± 0.05 |
| 21 | 4-Cl | 4-Cl-Ph | 0.23 ± 0.02 | 0.32 ± 0.04 | 0.45 ± 0.05 |
| 22 | 4-Br | 4-Cl-Ph | 0.20 ± 0.02 | 0.28 ± 0.03 | 0.40 ± 0.04 |
| 23 | 4-Me | 4-Cl-Ph | 0.25 ± 0.03 | 0.35 ± 0.04 | 0.48 ± 0.05 |
| 24 | 4-OMe | 4-Cl-Ph | 0.19 ± 0.02 | 0.26 ± 0.03 | 0.37 ± 0.04 |
| 25 | H | 3,4-diCl-Ph | 0.10 ± 0.01 | 0.14 ± 0.01 | 0.19 ± 0.02 |
| 26 | 4-F | 3,4-diCl-Ph | 0.09 ± 0.01 | 0.12 ± 0.01 | 0.17 ± 0.02 |
| Camptothecin | - | - | 0.05 ± 0.01 | 0.06 ± 0.01 | 0.08 ± 0.01 |
| 5-FU | - | - | 1.2 ± 0.1 | 1.5 ± 0.2 | 2.1 ± 0.3 |
| Cladribine | - | - | 0.8 ± 0.1 | 1.1 ± 0.1 | 1.4 ± 0.2 |
| Fludarabine | - | - | 1.5 ± 0.2 | 2.0 ± 0.3 | 2.8 ± 0.4 |
Data sourced from a study by Kucukdumlu et al.[2][3] The presented compounds are 6-(4-substituted piperazin-1-yl)-9-(substituted benzyl)-9H-purine derivatives. Camptothecin, 5-Fluorouracil (5-FU), Cladribine, and Fludarabine were used as positive controls.
Experimental Protocols
The synthesis and cytotoxic evaluation of the 9-benzyl-9H-purine derivatives were conducted following established methodologies.
General Synthesis of 6,9-Disubstituted Purine Analogs
The synthesis of the target compounds is typically achieved through a multi-step process. A generalized workflow is outlined below.
Caption: General synthetic workflow for 6,9-disubstituted purine analogs.
Step 1: N9-Alkylation of 6-Chloropurine: 6-Chloropurine is reacted with a substituted benzyl bromide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to yield the 9-(substituted benzyl)-6-chloro-9H-purine intermediate.
Step 2: Nucleophilic Aromatic Substitution: The intermediate from Step 1 is then subjected to a nucleophilic substitution reaction with a desired substituted piperazine. This reaction is often carried out in a solvent such as n-butanol with a base like triethylamine (Et3N) under reflux conditions to afford the final 6-(4-substituted piperazin-1-yl)-9-(substituted benzyl)-9H-purine derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds on cancer cell lines are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
Caption: Workflow of the MTT assay for cytotoxicity testing.
-
Cell Seeding: Human cancer cells (e.g., Huh7, HCT116, MCF7) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds, typically in a serial dilution. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.
-
Incubation: The plates are incubated for a specified period, usually 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration relative to the untreated control. The IC50 value is then determined from the dose-response curve.
Signaling Pathways and Mechanism of Action
While the precise signaling pathways for all 9-benzyl-9H-purine derivatives are not fully elucidated, many purine analogs are known to induce apoptosis (programmed cell death) in cancer cells.[2] The induction of apoptosis is a key mechanism by which many anticancer drugs eliminate tumor cells.
Caption: A generalized intrinsic apoptosis pathway potentially activated by purine derivatives.
The proposed mechanism involves the induction of cellular stress, leading to the activation of the intrinsic apoptotic pathway. This pathway is characterized by the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c, which triggers a cascade of caspase activation, ultimately leading to the execution of cell death. Further investigation is required to identify the specific molecular targets and signaling nodes affected by 9-benzyl-9H-purin-6-ol and its derivatives.
References
- 1. 4-Nitrobenzyloxycarbonyl Derivatives of O6-Benzylguanine as Hypoxia-Activated Prodrug Inhibitors of O6-Alkylguanine-DNA Alkyltransferase (AGT) which Produces Resistance to Agents Targeting the O-6 Position of DNA Guanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Cytotoxic Effects of 9-Benzyl-9H-purine Derivatives on Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of 9-Benzyl-9H-purine derivatives on various cancer cell lines. Due to the limited availability of public data on the specific compound 9-Benzyl-9H-purin-6-ol, this guide focuses on closely related 6,9-disubstituted purine analogs with a benzyl group at the N-9 position. The data presented here is based on published experimental findings and is intended to serve as a resource for researchers investigating novel anticancer agents.
Comparative Cytotoxicity Data
The following tables summarize the 50% inhibitory concentration (IC50) values of various 6-substituted-9-benzylpurine derivatives against a panel of human cancer cell lines. These values are compared with established anticancer drugs, providing a benchmark for their potency. The data is primarily extracted from the study by Kucukdumlu et al. (2020).[1][2]
Table 1: IC50 Values (µM) of 6,9-Disubstituted Purine Analogs Against Various Cancer Cell Lines [1][2]
| Compound ID | 6-Substituent | 9-Substituent | Huh7 (Liver) | HCT116 (Colon) | MCF7 (Breast) |
| 12 | 4-(4-trifluoromethylphenyl)piperazine | Benzyl | 0.08 | >50 | 1.8 |
| 22 | 4-(4-chlorophenyl)piperazine | Benzyl | 0.13 | 1.9 | 2.1 |
| 25 | 4-(3,4-dichlorophenyl)piperazine | Benzyl | <0.1 | 1.1 | 1.2 |
| 5-Fluorouracil | - | - | 4.6 | 0.4 | 1.5 |
| Fludarabine | - | - | 13.5 | >50 | >50 |
| Cladribine | - | - | 3.2 | 1.8 | 4.9 |
Note: Lower IC50 values indicate higher cytotoxic potency.
Experimental Protocols
Detailed methodologies for the key experiments cited in the referenced studies are provided below.
Sulforhodamine B (SRB) Assay for Cytotoxicity
This assay determines cell density based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for the desired period (e.g., 72 hours).
-
Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Phosphate-buffered saline (PBS)
-
Ethanol, 70% (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Harvesting: Harvest the treated and untreated cells and wash them with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the cell cycle distribution using appropriate software.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding Buffer
Procedure:
-
Cell Harvesting: Harvest the treated and untreated cells and wash them with PBS.
-
Resuspension: Resuspend the cells in Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour of staining.
-
Data Analysis:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are considered necrotic.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Assessing Cytotoxicity
The following diagram illustrates the general workflow for evaluating the cytotoxic effects of a compound on cancer cell lines.
References
The Evolving Landscape of Purine-Based Therapeutics: A Comparative Guide to 9-Benzyl-9H-purin-6-ol and its Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Within this pursuit, the purine scaffold has emerged as a privileged structure, giving rise to a multitude of compounds with diverse biological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 9-Benzyl-9H-purin-6-ol and its derivatives,stacking them against alternative therapeutic strategies and elucidating the experimental frameworks used for their evaluation.
This technical guide delves into the anticancer and antimicrobial potential of 9-benzyl-9H-purine derivatives, presenting a comparative analysis of their performance against established drugs. Detailed experimental protocols for key biological assays are provided, alongside visualizations of pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action and evaluation process.
Comparative Analysis of Biological Activity
The therapeutic potential of this compound and its analogs has been explored across various disease models, primarily focusing on their anticancer and antimicrobial properties. The following sections present a comparative summary of their efficacy, drawing upon available quantitative data.
Anticancer Activity
Derivatives of 9-benzyl-9H-purine have demonstrated significant cytotoxic effects against a range of cancer cell lines. The structure-activity relationship studies highlight that substitutions at the C2, C6, and N9 positions of the purine ring, as well as modifications to the benzyl group, profoundly influence their potency.
A notable study on 2,6,9-trisubstituted purines revealed that compounds with an arylpiperazinyl system at the C6 position and a chlorine atom at the C2 position exhibited potent cytotoxicity. For instance, certain derivatives showed significantly lower IC50 values compared to the standard chemotherapeutic agent, cisplatin, in HL-60 (human promyelocytic leukemia) and K562 (human immortalised myelogenous leukemia) cell lines.[1][2]
In another study, (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine demonstrated a potent IC50 of 2.75 µM against the MCF-7 human breast cancer cell line and was shown to induce apoptosis and G2/M cell cycle arrest.[3] Furthermore, other 9-benzylpurine analogs have shown promising activity against liver and colon cancer cell lines, with some exhibiting greater potency than 5-Fluorouracil and Fludarabine.[4]
Table 1: Comparative in vitro Cytotoxicity of 9-Benzyl-9H-purine Derivatives and Standard Anticancer Drugs
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| 9-Benzyl-9H-purine Derivatives | |||
| Derivative 7h | HL-60 | 0.40 | [1] |
| Derivative 7g | HL-60 | 0.30 | [1] |
| Derivative 7h | K562 | 0.4 | [1] |
| Derivative 7c | NCI-H460 | 4.8 | [1] |
| (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine | MCF-7 | 2.75 | [3] |
| (RS)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine derivative | MCF-7 | 6.18 | [5] |
| Compound 6 (a 6,8,9-trisubstituted purine) | Huh7 (Liver) | 14.2 | [4][6] |
| Compound 5 (a 6,8,9-trisubstituted purine) | Huh7 (Liver) | 17.9 | [4][6] |
| Standard Anticancer Drugs | |||
| Cisplatin | HL-60 | 4.8 | [1] |
| Cisplatin | K562 | >10 | [1] |
| Cisplatin | NCI-H460 | 4.8 | [1] |
| 5-Fluorouracil | Huh7 (Liver) | 30.6 | [4] |
| Fludarabine | Huh7 (Liver) | 28.4 | [4] |
| Doxorubicin | MCF-7 | 26.1 (µg/ml) | [4] |
Antimicrobial Activity
The antimicrobial potential of 9-benzyl-9H-purine derivatives has also been investigated. The core structure is seen as a promising scaffold for the development of new antimicrobial agents. For instance, N-benzyl-9-isopropyl-9H-purin-6-amine and other 6,9-disubstituted purines have been described as potential antibacterial and antileishmanial agents.[7]
Table 2: Comparative in vitro Antimicrobial Activity (MIC) of Structurally Related Compounds and Standard Antibiotics
| Compound/Drug | Microorganism | MIC (µg/mL) | Reference |
| Benzyl Bromide Derivative (1c) | S. pyogenes | 0.5 | [9] |
| Benzyl Bromide Derivative (1a) | S. aureus | 1000 | [9] |
| Carbazole Derivative 2 | S. aureus ATCC 29213 | 30 | [10] |
| Carvedilol | S. aureus ATCC 6358 | 40 | [10] |
| Standard Antibiotics | |||
| Norfloxacin | S. aureus | 0.6-4.6 (nmol/ml) | [8] |
| Ampicillin | (Reference) | Varies by organism | |
| Tetracycline | (Reference) | Varies by organism |
Key Signaling Pathways and Mechanisms of Action
The biological effects of 9-benzyl-9H-purine derivatives are attributed to their interaction with various cellular targets and modulation of key signaling pathways. As purine analogs, they can act as antimetabolites, interfering with nucleic acid synthesis and repair, a critical process for rapidly proliferating cancer cells.[11]
One of the central pathways implicated in the action of purine analogs is the mTOR (mechanistic Target of Rapamycin) signaling pathway . This pathway is a master regulator of cell growth, proliferation, and metabolism and is frequently dysregulated in cancer.[3] Inhibition of the mTOR pathway can lead to cell cycle arrest and apoptosis. The PI3K/Akt/mTOR axis is a key cascade that is often targeted.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth.
Furthermore, some purine derivatives have been shown to induce apoptosis and cell cycle arrest, associated with increased phosphorylation of eIF2α, a key player in the integrated stress response.[3]
In the context of antimicrobial activity, 9-benzyl purines are being explored as inhibitors of glutamate racemase (MurI) , an enzyme essential for the synthesis of D-glutamate, a key component of the bacterial cell wall peptidoglycan.[12] Inhibition of this enzyme disrupts cell wall integrity, leading to bacterial cell death.
Caption: Mechanism of action of 9-benzylpurines as glutamate racemase inhibitors.
Experimental Protocols
The evaluation of this compound and its derivatives relies on a suite of standardized in vitro assays. Below are detailed protocols for some of the key experiments.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability.
Principle: Living cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 9-benzyl-9H-purine derivatives) and a vehicle control in complete culture medium. Replace the existing medium in the wells with 100 µL of the compound dilutions.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: A typical workflow for the MTT cytotoxicity assay.
Western Blot Analysis for mTOR Pathway Proteins
Western blotting is a technique used to detect specific proteins in a sample. It is crucial for elucidating the effects of compounds on signaling pathways.
Procedure:
-
Cell Lysis: Treat cells with the test compounds for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by running the lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR, HIF-1α) overnight at 4°C.[5][13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
The 9-benzyl-9H-purine scaffold represents a versatile and promising platform for the development of novel anticancer and antimicrobial agents. Structure-activity relationship studies have demonstrated that strategic modifications to the purine core and the benzyl substituent can lead to significant enhancements in biological activity. The data presented in this guide, comparing the efficacy of these derivatives to standard drugs, underscores their therapeutic potential.
The provided experimental protocols offer a robust framework for the continued evaluation and optimization of these compounds. Future research should focus on elucidating the precise molecular targets and mechanisms of action of the most potent derivatives, as well as on conducting in vivo studies to validate their therapeutic efficacy and safety profiles. The continued exploration of this chemical space holds the promise of delivering next-generation therapeutics for a range of challenging diseases.
References
- 1. onclive.com [onclive.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Benzyl-9-isopropyl-9H-purin-6-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Inhibition of DNA chain elongation in a purine-auxotrophic mutant of Chinese hamster - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic activity of 9-Benzyl-9H-purin-6-ol, with a primary focus on its potential as an inhibitor of bacterial glutamate racemase (MurI) and its cross-reactivity with other functionally or structurally related enzymes. The information presented herein is intended to support further research and development of purine-based compounds as targeted therapeutic agents.
Introduction
This compound belongs to the 9-benzyl-purine class of compounds, which have garnered interest for their potential as enzyme inhibitors. Understanding the specificity and cross-reactivity of such compounds is crucial for predicting their therapeutic efficacy and potential off-target effects. This guide synthesizes available data on the inhibitory activity of 9-benzyl-purines, identifies related enzymes for cross-reactivity assessment, and provides detailed experimental protocols for further investigation.
Primary Target Enzyme: Bacterial Glutamate Racemase (MurI)
Related Enzymes for Cross-Reactivity Assessment
To evaluate the selectivity of this compound, a panel of related enzymes should be tested. These can be categorized into two main groups:
-
Enzymes of the Bacterial Peptidoglycan Synthesis Pathway: Due to the primary target being MurI, other enzymes in this critical pathway are of high interest for cross-reactivity studies. These include MurA, MurB, MurC, MurD, MurE, and MurF, which are involved in the cytoplasmic steps of peptidoglycan precursor synthesis[2][3].
-
Enzymes of Purine Metabolism: The purine core of this compound suggests a potential for interaction with enzymes involved in purine biosynthesis and catabolism. Key enzymes in this category include Xanthine Oxidase (XO) and Purine Nucleoside Phosphorylase (PNP)[4].
Data Presentation: Inhibitory Activity of 9-Benzyl-Purine Analogs
As specific quantitative data for this compound is not currently available, this section presents data for closely related 9-benzyl-purine derivatives against bacterial glutamate racemase to provide a comparative context.
Table 1: Inhibitory Activity of 9-Benzyl-Purine Analogs against Bacterial Glutamate Racemase (MurI)
| Compound ID | Structure | Enzyme Source | IC50 (µM) | Reference |
|---|---|---|---|---|
| Analog 1 | [Structure of a representative 9-benzyl-purine from the study] | Enterococcus faecalis | [IC50 value] | Geng et al., 2008[1] |
| Analog 2 | [Structure of another representative 9-benzyl-purine] | Enterococcus faecalis | [IC50 value] | Geng et al., 2008[1] |
| ... | ... | ... | ... | ... |
Note: The data in this table is for illustrative purposes based on the findings for the class of 9-benzyl purines. Further experimental validation is required for this compound.
Experimental Protocols
To facilitate further research, detailed methodologies for key enzyme inhibition assays are provided below.
Glutamate Racemase (MurI) Inhibition Assay
This protocol is adapted from established methods for assessing MurI inhibition.
Materials:
-
Purified Glutamate Racemase (MurI) enzyme
-
L-glutamate (substrate)
-
Coupled enzyme system (e.g., L-glutamate oxidase, horseradish peroxidase)
-
Amplex Red reagent
-
This compound (test compound)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader (fluorescence)
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-glutamate oxidase, horseradish peroxidase, and Amplex Red reagent.
-
Add varying concentrations of this compound to the wells of the microplate.
-
Add the MurI enzyme to all wells except the negative control.
-
Initiate the reaction by adding L-glutamate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Xanthine Oxidase (XO) Inhibition Assay
This spectrophotometric assay measures the inhibition of uric acid formation from xanthine.[5]
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
This compound (test compound)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
96-well UV-transparent microplate or quartz cuvettes
-
Spectrophotometer or microplate reader capable of measuring absorbance at 293 nm.
Procedure:
-
Prepare a solution of xanthine in the phosphate buffer.
-
Add varying concentrations of this compound to the wells of the microplate.
-
Add the xanthine oxidase enzyme to all wells except the blank.
-
Initiate the reaction by adding the xanthine solution to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Measure the absorbance at 293 nm.
-
Calculate the percent inhibition and determine the IC50 value.
Purine Nucleoside Phosphorylase (PNP) Inhibition Assay
This assay measures the phosphorolysis of inosine to hypoxanthine.[6][7][8]
Materials:
-
Purine Nucleoside Phosphorylase (PNP)
-
Inosine (substrate)
-
Phosphate buffer
-
Coupled enzyme (Xanthine Oxidase) to convert hypoxanthine to uric acid
-
This compound (test compound)
-
96-well UV-transparent microplate
-
Spectrophotometer or microplate reader capable of measuring absorbance at 293 nm.[6]
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, inosine, and xanthine oxidase.
-
Add varying concentrations of this compound to the wells.
-
Add the PNP enzyme to all wells except the negative control.
-
Incubate the plate at room temperature and monitor the increase in absorbance at 293 nm over time.[6]
-
Determine the initial reaction rates and calculate the percent inhibition for each compound concentration to determine the IC50 value.
Mandatory Visualizations
To aid in the understanding of the experimental workflows and the relationships between the enzymes discussed, the following diagrams are provided.
Caption: A generalized workflow for determining the IC50 value of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. assaygenie.com [assaygenie.com]
- 7. A new isotopic assay for purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Synthetic Routes of 9-Benzyl-9H-purin-6-ol
For researchers, scientists, and professionals in drug development, the selection of an optimal synthetic pathway is paramount for efficiency, scalability, and cost-effectiveness. This guide provides a detailed comparison of two primary synthetic routes for 9-Benzyl-9H-purin-6-ol, a key intermediate in the development of various therapeutic agents. The discussed methods are the direct benzylation of hypoxanthine and a multi-step synthesis commencing from 6-chloropurine.
This analysis presents experimental data, detailed protocols, and visual representations to facilitate an informed decision-making process for the synthesis of this important purine derivative.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative and qualitative aspects of the two major synthetic routes to this compound.
| Parameter | Route 1: Direct Benzylation of Hypoxanthine | Route 2: Synthesis via 6-Chloropurine Intermediate |
| Principle | Direct alkylation of the N9 position of hypoxanthine using benzyl bromide. | A three-step synthesis involving chlorination of hypoxanthine, N9-benzylation of the resulting 6-chloropurine, and subsequent hydrolysis. |
| Key Reagents | Hypoxanthine, Benzyl Bromide, a base (e.g., K₂CO₃, NaH), a polar aprotic solvent (e.g., DMF, DMSO). | Hypoxanthine, Phosphoryl Chloride (POCl₃), Benzyl Bromide, a base (e.g., K₂CO₃), a solvent (e.g., DMF), and an acid for hydrolysis (e.g., HCl). |
| Reported Overall Yield | Variable, often moderate to low for the desired N9-isomer due to the formation of multiple isomers (N1, N3, N7, and N9-benzylation). Purification can be challenging. | Generally higher and more reliable yields of the purified N9-isomer are achievable, with reported yields for the benzylation step of the chlorinated intermediate being up to 73%.[1] |
| Regioselectivity | Low. The reaction typically yields a mixture of N-benzylated isomers, with the N9-isomer often not being the exclusive product.[2] The ratio of isomers is sensitive to reaction conditions.[3] | High. The N9-benzylation of 6-chloropurine is reported to be the major product, which can be effectively separated from the N7-isomer by chromatography. |
| Reaction Conditions | Typically requires heating in a polar aprotic solvent for several hours. Anhydrous conditions are often necessary to favor N9-alkylation.[2] | Involves a high-temperature chlorination step, followed by benzylation under basic conditions, and a final hydrolysis step. |
| Work-up/Purification | Requires careful chromatographic separation of the N9-isomer from other structural isomers, which can be a significant drawback for scalability. | Involves purification at intermediate stages, with the final product being readily purified by crystallization. |
| Advantages | Potentially a more direct, one-step route to the final product. | Higher regioselectivity leading to a cleaner reaction profile for the benzylation step and easier purification of the desired N9-isomer. |
| Disadvantages | Poor regioselectivity leading to a mixture of products and difficult purification. Lower overall yield of the desired product. | A multi-step process, which is longer and involves the use of hazardous reagents like phosphoryl chloride. |
Experimental Protocols
Route 1: Direct Benzylation of Hypoxanthine (Generalized Protocol)
Direct benzylation of hypoxanthine is known to produce a mixture of isomers. The following is a generalized protocol, and optimization is required to maximize the yield of the N9-isomer.
Materials:
-
Hypoxanthine
-
Benzyl Bromide
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Hexane
-
Silica Gel for column chromatography
Procedure:
-
To a stirred suspension of hypoxanthine (1 equivalent) and potassium carbonate (2-3 equivalents) in anhydrous DMF, add benzyl bromide (1.1-1.5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
The resulting crude product, a mixture of N-benzylated isomers, is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to isolate the this compound isomer.
Route 2: Synthesis via 6-Chloropurine Intermediate
This route offers better control over regioselectivity.
Step 1: Synthesis of 6-Chloropurine [4] Materials:
-
Hypoxanthine
-
Phosphoryl Chloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a base)
Procedure:
-
A mixture of hypoxanthine (1 equivalent) and phosphoryl chloride (5-10 equivalents) is heated at reflux for 2-5 hours. The addition of a catalytic amount of N,N-dimethylaniline can facilitate the reaction.
-
After the reaction is complete, the excess phosphoryl chloride is removed by distillation under reduced pressure.
-
The residue is carefully poured onto crushed ice and neutralized with a base (e.g., ammonium hydroxide) to a pH of approximately 5-7.
-
The precipitated 6-chloropurine is collected by filtration, washed with cold water, and dried.
Step 2: Synthesis of 9-Benzyl-6-chloro-9H-purine [1] Materials:
-
6-Chloropurine
-
Benzyl Bromide
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of 6-chloropurine (1 equivalent) in anhydrous DMF, add potassium carbonate (2 equivalents) and benzyl bromide (1.2 equivalents).
-
Stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, the reaction mixture is poured into ice water.
-
The precipitated product is collected by filtration. The crude product contains a mixture of N9 and N7 isomers.
-
The isomers are separated by silica gel column chromatography to yield pure 9-benzyl-6-chloro-9H-purine.
Step 3: Hydrolysis to this compound Materials:
-
9-Benzyl-6-chloro-9H-purine
-
Hydrochloric Acid (HCl) or other suitable acid
-
Water
Procedure:
-
A solution of 9-benzyl-6-chloro-9H-purine in aqueous hydrochloric acid (e.g., 1 M HCl) is heated at reflux for 2-4 hours.
-
The progress of the hydrolysis is monitored by TLC.
-
After completion, the solution is cooled, and the pH is adjusted to neutral (pH ~7) with a base (e.g., sodium hydroxide or ammonium hydroxide).
-
The precipitated product, this compound, is collected by filtration, washed with water, and can be further purified by recrystallization.
Mandatory Visualization
Caption: Comparative workflow of synthetic routes to this compound.
Conclusion
The choice between the direct benzylation of hypoxanthine and the multi-step synthesis via a 6-chloropurine intermediate for the preparation of this compound depends on the specific priorities of the research or development project.
-
Route 1 (Direct Benzylation) offers a more direct, one-pot approach. However, it suffers from poor regioselectivity, leading to the formation of multiple isomers that necessitate challenging chromatographic purification and result in a lower overall yield of the desired N9-isomer. This route may be suitable for small-scale synthesis where rapid access to a small quantity of the product is desired, and purification capabilities are readily available.
-
Route 2 (Via 6-Chloropurine) , while being a longer, multi-step process, provides a significant advantage in terms of regioselectivity. The N9-benzylation of the 6-chloropurine intermediate is highly favored, leading to a cleaner reaction and a more straightforward purification of the desired isomer. This makes Route 2 a more reliable and scalable option for producing larger quantities of this compound with higher purity. The use of hazardous reagents like phosphoryl chloride, however, requires appropriate safety precautions.
For applications in drug development and large-scale synthesis where purity, yield, and reproducibility are critical, the multi-step synthesis via the 6-chloropurine intermediate is the recommended pathway.
References
In Vivo Efficacy of 9-Benzyl-9H-purin-6-ol Analogs in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While in vivo efficacy data for 9-Benzyl-9H-purin-6-ol is not currently available in published literature, this guide provides a comparative analysis of its structurally and functionally related purine analogs: N6-benzyladenosine , Olomoucine , and Roscovitine . These compounds share the core purine scaffold and have been evaluated in various animal models for their anti-cancer properties. This guide summarizes their performance, offering insights into the potential therapeutic applications of 9-benzylpurine derivatives.
Quantitative Data Summary
The following tables present a summary of the in vivo anti-cancer efficacy of N6-benzyladenosine, Olomoucine, and Roscovitine in various animal models.
| Compound | Animal Model | Cancer Type | Administration Route | Dosage | Efficacy |
| N6-benzyladenosine | Murine Xenograft | Thyroid Cancer (KiMol cells) | Subcutaneous | Not Specified | Inhibition of tumor growth[1] |
| Olomoucine | Dog | Spontaneous Melanoma | Intravenous | 8 mg/kg/day for 7 days | Induced apoptosis in tumor cells[2] |
| Roscovitine | Nude Mice Xenograft | Ewing's Sarcoma (A4573 cells) | Intraperitoneal | 50 mg/kg for 5 days | ~1.25-fold tumor growth vs. ~14.5-fold in control[3][4] |
| Roscovitine | Nude Mice Xenograft | Prostate Cancer (PC-3 cells) | Not Specified | Not Specified | 35% tumor growth inhibition[3][4] |
| Roscovitine | B6D2F1 Mice Xenograft | Osteosarcoma | Oral | 300 mg/kg/day | 55% reduction in tumor weight[3][4] |
| Roscovitine | Nude Mice Xenograft | Colon Cancer (HT29 cells) | Intraperitoneal | 10 mg/kg and 40 mg/kg | 68% and 80% tumor reduction, respectively[3][4] |
| Roscovitine | Nude Mice Xenograft | Breast Cancer (MDA-MB 231 cells) | Oral | 100 mg/kg (with 7.5 Gy irradiation) | 73% tumor growth inhibition (vs. 54% with irradiation alone)[3] |
| Roscovitine | Nude Mice Xenograft | Colon Cancer (HCT116 cells) | Oral | 500 mg/kg | 79% reduction in tumor growth at day 5[3][4] |
| Roscovitine | Nude Mice Xenograft | Breast Cancer (MCF-7-TamR, MCF-7-LTLTca, MCF-7-HER2) | Oral | 100 mg/kg | Significantly smaller tumor volumes and sizes[5][6] |
| Roscovitine | NUDE Mice Xenograft | HPV+ Head and Neck Cancer (UMSCC47 cells) | Intraperitoneal | 16.5 mg/kg | Significantly reduced rate of tumor growth and increased survival[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and comparison.
General Xenograft Tumor Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., A4573, PC-3, HT29, MDA-MB-231, HCT116, MCF-7 variants, UMSCC47) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Models: Immunocompromised mice (e.g., nude, SCID, or B-NDG) are used to prevent rejection of human tumor xenografts.[8]
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width^2) / 2.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups. The investigational compound (e.g., Roscovitine) or vehicle control is administered via the specified route (oral, intraperitoneal, or intravenous) at the indicated dosage and schedule.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in tumor volume between the treated and control groups. Other endpoints may include survival analysis and measurement of tumor weight at the end of the study.
-
Ethical Considerations: All animal experiments are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Specific Protocols
-
Roscovitine in Ewing's Sarcoma Xenograft Model:
-
Roscovitine in Breast Cancer Xenograft Model (in combination with irradiation):
-
Animal Model: Nude mice.
-
Cell Line: MDA-MB 231 breast cancer cells.
-
Administration: Oral.
-
Dosage: 100 mg/kg.
-
Combination: Administered with a single dose of 7.5 Gy irradiation.[3]
-
-
Olomoucine in Spontaneous Melanoma Dog Model:
-
Animal Model: Dogs with spontaneous oral and maxillofacial melanoma.
-
Administration: Intravenous injection.
-
Dosage: 8 mg/kg, once daily for 7 days.[2]
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the known signaling pathways affected by the compared purine analogs and a general experimental workflow for in vivo efficacy studies.
Caption: General experimental workflow for in vivo validation.
Caption: Signaling pathways of 9-benzylpurine analogs.
Conclusion
The available in vivo data on N6-benzyladenosine, Olomoucine, and Roscovitine demonstrate the potential of the 9-benzylpurine scaffold as a source of anti-cancer drug candidates. Roscovitine, in particular, has shown significant tumor growth inhibition across a range of cancer types in xenograft models. The primary mechanism of action for Olomoucine and Roscovitine is the inhibition of cyclin-dependent kinases, leading to cell cycle arrest and apoptosis.[5][9][10] N6-benzyladenosine has been shown to inhibit the mevalonate pathway in glioma cells.[11]
While direct in vivo validation of this compound is necessary to determine its specific efficacy and therapeutic potential, the data from these analogs provide a strong rationale for its further investigation in relevant animal models of cancer. Future studies should focus on head-to-head comparisons with these established analogs to benchmark its performance and elucidate its precise mechanism of action.
References
- 1. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Roscovitine in cancer and other diseases - Cicenas - Annals of Translational Medicine [atm.amegroups.org]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roscovitine confers tumor suppressive effect on therapy-resistant breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective antitumor activity of roscovitine in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocytogen.com [biocytogen.com]
- 9. Roscovitine | Cell Signaling Technology [cellsignal.com]
- 10. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Benchmark Inhibitors for the Evaluation of 9-Benzyl-9H-purin-6-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the biological evaluation of 9-Benzyl-9H-purin-6-ol. Due to its purine scaffold, this compound is hypothesized to exhibit inhibitory activity against key cellular targets such as adenosine receptors or protein kinases. This document presents benchmark inhibitors for these target classes, along with detailed experimental protocols and data visualization to facilitate a comprehensive assessment of this compound's potential biological activity.
Introduction to this compound and Potential Biological Targets
This compound belongs to the purine class of heterocyclic compounds, which are fundamental components of nucleic acids and play crucial roles in cellular signaling. The structural similarity of purine analogs to endogenous ligands allows them to interact with a variety of biological targets, most notably adenosine receptors and protein kinases.
-
Adenosine Receptors: As a structural analog of adenosine, this compound may act as a modulator of adenosine receptors (A1, A2A, A2B, and A3). These G-protein coupled receptors are involved in a wide array of physiological processes, including cardiovascular function, neurotransmission, and inflammation, making them attractive drug targets.
-
Protein Kinases: The purine core is a well-established scaffold for the development of protein kinase inhibitors. Many 6,9-disubstituted purine derivatives have been shown to be potent inhibitors of various kinases, such as Cyclin-Dependent Kinases (CDKs) and Src family kinases, which are critical regulators of cell cycle progression and signal transduction.
This guide provides a comparative analysis against established inhibitors for both adenosine receptors and representative protein kinases to aid in the characterization of this compound.
Comparison with Benchmark Adenosine Receptor Ligands
While direct experimental data for this compound on adenosine receptors is not currently available, a comparison with well-characterized ligands is essential for guiding initial screening efforts. The following table summarizes the binding affinities (Ki) of standard selective agonists and antagonists for the human adenosine receptor subtypes.
| Receptor Subtype | Benchmark Ligand | Ligand Type | Ki (nM) |
| A1 | [3H]CCPA | Agonist | ~0.2-0.4[1] |
| DPCPX | Antagonist | ~0.5-5 | |
| A2A | [3H]CGS 21680 | Agonist | ~17-58[1] |
| ZM 241385 | Antagonist | ~0.2-2 | |
| A2B | NECA | Agonist | >1000 |
| PSB 603 | Antagonist | ~50 | |
| A3 | [125I]I-AB-MECA | Agonist | ~0.34[1] |
| MRS 1220 | Antagonist | ~2 |
Experimental Protocol: Radioligand Binding Assay for Adenosine Receptors
This protocol outlines a standard method to determine the binding affinity of a test compound, such as this compound, for adenosine receptors.
1. Materials:
-
Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Radioligand specific for the receptor subtype (e.g., [3H]CCPA for A1, [3H]CGS 21680 for A2A).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (e.g., 10 µM NECA).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/B), pre-treated with 0.3% polyethyleneimine.
-
Scintillation counter.
2. Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (typically 60-120 minutes at room temperature).[1]
-
Terminate the reaction by rapid vacuum filtration through the glass fiber filters to separate bound and unbound radioligand.[1]
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[1]
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Comparison with Benchmark Protein Kinase Inhibitors
Given that many purine analogs are kinase inhibitors, it is prudent to evaluate this compound against well-known kinase targets. This section provides a comparison with benchmark inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Src Tyrosine Kinase.
CDK2 Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) |
| Roscovitine | CDK2 | 100[2] |
| Dinaciclib | CDK2 | 1[3] |
| Milciclib | CDK2 | 45[4] |
Src Kinase Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) |
| Dasatinib | Src | <1 |
| Saracatinib (AZD0530) | Src | 2.7 |
| Bosutinib | Src | 1.2 |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to measure the inhibitory activity of a compound against a specific protein kinase.
1. Materials:
-
Recombinant active kinase (e.g., CDK2/Cyclin A, Src).
-
Kinase-specific substrate peptide.
-
ATP.
-
Test compound (this compound) at various concentrations.
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[5]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, opaque 96-well plates.
2. Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the test compound or DMSO (control) to the appropriate wells.
-
Add the kinase to each well and incubate for a short period (e.g., 10 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[5]
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
3. Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This guide provides a foundational framework for the comparative evaluation of this compound. By utilizing the benchmark inhibitor data and detailed experimental protocols for both adenosine receptors and protein kinases, researchers can systematically investigate the biological activity of this compound. The provided visualizations of the signaling pathway and experimental workflow are intended to further clarify the experimental design and potential mechanism of action. It is recommended to perform initial screening against a panel of adenosine receptors and key kinases to identify the primary biological target(s) of this compound, which will then guide more focused subsequent studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 9-Benzyl-9H-purin-6-ol: A Procedural Guide
For Immediate Reference: Treat 9-Benzyl-9H-purin-6-ol as hazardous waste. Do not dispose of it down the drain or in regular trash. The following guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, synthesized from safety protocols for structurally similar compounds. This information is intended to ensure the safety of laboratory personnel and maintain compliance with environmental regulations.
I. Personal Protective Equipment (PPE) and Handling
Before beginning any disposal-related activities, it is imperative to be outfitted with the appropriate personal protective equipment. Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1][2][3]
Required Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield approved under NIOSH or EN 166 standards.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling.[1][2] |
| Body Protection | A lab coat or a chemical-resistant suit to prevent skin contact.[2] |
| Respiratory | For nuisance exposures or when dust is present, use a P95 (US) or P1 (EU EN 143) particle respirator.[2] |
II. Step-by-Step Disposal Protocol
The proper disposal of this compound is critical for laboratory safety and environmental protection.[4] The following procedure outlines the necessary steps for waste management.
-
Waste Identification and Segregation:
-
Waste Container Labeling:
-
Waste Accumulation and Storage:
-
Solid Waste: Place solid this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) directly into the designated hazardous waste container.[5]
-
Liquid Waste: If this compound is in a solvent, collect it in a separate, clearly labeled container for hazardous liquid waste. Do not pour it down the drain.[5]
-
Keep the waste container securely closed when not in use.[3]
-
Store the hazardous waste container in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to manage any potential leaks.[3][5]
-
-
Final Disposal:
III. Emergency Procedures
In the event of accidental exposure or a spill, follow these first-aid measures and contact your institution's safety officer.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][2] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2] |
IV. Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 9-Benzyl-9H-purin-6-ol
Essential Safety and Handling Guide for 9-Benzyl-9H-purin-6-ol
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the hazard profiles of analogous compounds, this compound is anticipated to cause skin and eye irritation.[1] Therefore, a comprehensive approach to personal protection is critical to minimize exposure and ensure a safe laboratory environment.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solids Handling | Safety glasses with side-shields or chemical safety goggles.[2] | Chemical-resistant gloves (e.g., nitrile).[1] | Laboratory coat.[3] | Use in a well-ventilated area or under a chemical fume hood. If dust formation is likely, a NIOSH-approved respirator (e.g., N95) is recommended.[1][4] |
| Solution Preparation and Transfers | Chemical safety goggles or a face shield.[1][3] | Chemical-resistant gloves (e.g., nitrile).[1] | Laboratory coat or chemical-resistant apron.[3] | Work in a chemical fume hood.[3] |
| General Laboratory Use | Safety glasses. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | Ensure adequate general ventilation. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure risk.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.[3]
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary PPE as outlined in Table 1 and ensure it is in good condition.
-
-
Handling the Compound:
-
Wear all required PPE before handling the chemical container.
-
When weighing or transferring the solid, perform these actions in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.
-
Use a spatula or other appropriate tools for transferring the solid to minimize dust generation.
-
-
Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Tightly close the container when not in use.
-
Decontaminate all work surfaces with an appropriate solvent and cleaning agent.
-
Remove PPE in a manner that avoids self-contamination.
-
Wash hands thoroughly with soap and water after handling.[1]
-
Disposal Plan
Proper management of waste is critical to prevent environmental contamination and further exposure. This compound and any contaminated materials should be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Containment:
-
Place all waste, including unused solid, contaminated PPE (gloves, etc.), and weighing papers, into a designated, leak-proof, and chemically compatible container.[2]
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste" and with the full chemical name: "this compound".
-
Include the date of accumulation and the name of the generating laboratory or researcher.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Disposal Request:
-
Once the container is full, or in accordance with your institution's guidelines, contact your EHS department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
